molecular formula C9H10ClNO2 B1419257 Indoline-5-carboxylic acid hydrochloride CAS No. 1171876-52-0

Indoline-5-carboxylic acid hydrochloride

Cat. No.: B1419257
CAS No.: 1171876-52-0
M. Wt: 199.63 g/mol
InChI Key: WTBSYTMVLQRZGK-UHFFFAOYSA-N
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Description

Indoline-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indoline-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBSYTMVLQRZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Indoline-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Indoline-5-carboxylic acid hydrochloride (HCl) represents a critical "privileged structure" in modern drug discovery. Unlike its fully aromatic counterpart (indole-5-carboxylic acid), the indoline scaffold possesses a distinct three-dimensional geometry due to the


 hybridized carbons at the C2 and C3 positions. This structural "kink" improves solubility and metabolic stability while offering a unique vector for fragment-based drug design (FBDD).

The hydrochloride salt form is the preferred chemical entity for storage and handling. It mitigates the oxidation susceptibility of the free base (reversion to indole) and significantly enhances aqueous solubility, a frequent bottleneck in early-stage formulation. This guide details the technical specifications, synthetic pathways, and validated protocols for utilizing this compound effectively.

Physicochemical Profile

The transition from free base to hydrochloride salt alters the physical behavior of the molecule, primarily affecting solubility and hygroscopicity.

Table 1: Comparative Properties
PropertyFree Acid (Zwitterion/Base)Hydrochloride Salt
CAS Number 15861-30-0Custom/In-situ (Salt of 15861-30-0)
Molecular Formula


Molecular Weight 163.17 g/mol 199.63 g/mol
Appearance Yellow to light brown powderOff-white to beige crystalline solid
Solubility (Water) Low (< 1 mg/mL)High (> 50 mg/mL)
pKa (COOH) ~4.2~4.2
pKa (NH) ~3.5 (Conjugate Acid)N/A (Already protonated)
Storage 2-8°C, Inert atmosphere-20°C, Desiccated, Argon

Senior Scientist Note: The indoline nitrogen is less basic than typical aliphatic amines (pKa ~10) due to conjugation with the phenyl ring, but more basic than the indole nitrogen (which is non-basic). The electron-withdrawing carboxyl group at C5 further reduces the basicity of the N1 position, making the HCl salt prone to hydrolysis if not stored in a desiccated environment.

Synthetic Engineering & Manufacturing

The synthesis of indoline-5-carboxylic acid typically proceeds via the selective reduction of indole-5-carboxylic acid. This transformation is critical; over-reduction can cleave the C-N bond, while under-reduction leaves indole impurities that are difficult to separate.

Diagram 1: Synthetic Workflow (Indole Reduction)

SynthesisWorkflow Indole Indole-5-Carboxylic Acid (Starting Material) Reduction Selective Reduction (NaCNBH3 / AcOH or H2/Pd-C) Indole->Reduction Reduction IndolineBase Indoline-5-Carboxylic Acid (Free Base) Reduction->IndolineBase Workup (pH adjust) SaltFormation Salt Formation (HCl in Dioxane/Ether) IndolineBase->SaltFormation Precipitation FinalProduct Indoline-5-COOH . HCl (Stable Solid) SaltFormation->FinalProduct Filtration & Drying

Caption: Step-wise reduction and stabilization workflow. Sodium cyanoborohydride provides the most chemoselective reduction, avoiding defunctionalization of the carboxyl group.

Reactivity & Derivatization Logic

For medicinal chemists, the utility of this scaffold lies in its bifunctionality.

  • C5-Carboxylic Acid: Standard amide coupling.

  • N1-Amine: Nucleophilic attack (alkylation, acylation, sulfonylation).

Critical Reactivity Insight: The N1 nitrogen is a secondary aniline. If you intend to couple the C5-carboxylic acid without touching the N1 position, you generally do not need a protecting group (like Boc) if the reaction conditions are controlled (e.g., using HATU/DIPEA), as the carboxylate activates faster. However, for clean, high-yield synthesis, N-protection is recommended to prevent self-polymerization or competitive acylation.

Diagram 2: Derivatization Decision Tree

Derivatization Start Indoline-5-COOH . HCl Goal Target Modification? Start->Goal PathA Amide Coupling at C5 Goal->PathA C-Terminus PathB Functionalization at N1 Goal->PathB N-Terminus ProtStep Protect N1 (Boc/Cbz) PathA->ProtStep Recommended DirectCoup Direct Coupling (Risk of oligomerization) PathA->DirectCoup Possible (Careful pH control) Alkylation Reductive Amination or SnAr (if Ar-F) PathB->Alkylation Esterify COOH first (Optional) CoupleStep Amide Coupling (HATU/Amine) ProtStep->CoupleStep Deprotect Deprotection (TFA or H2) CoupleStep->Deprotect

Caption: Strategic logic for modifying the indoline scaffold. N1-protection is the gold standard for high-purity C5-amide synthesis.

Experimental Protocols

Protocol A: Standard Amide Coupling (C5-Position)

Target: Coupling Indoline-5-COOH with a primary amine (


).

Reagents:

  • Indoline-5-carboxylic acid HCl (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Methodology:

  • Dissolution: Dissolve Indoline-5-carboxylic acid HCl in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv). The solution may darken slightly as the free base is liberated. Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add the amine (

    
    , 1.1 equiv).
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent oxidation of the indoline ring.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x), water (1x), and brine (1x). Dry over 
    
    
    
    .
Protocol B: Quality Control & Stability Check

Target: Assessing oxidation levels (Indole impurity).

Technique: HPLC-UV (254 nm) or


-NMR.
  • NMR Signature:

    • Indoline: Look for two triplets at

      
       ~3.0 ppm and ~3.6 ppm (C3 and C2 protons).
      
    • Indole (Impurity): Look for aromatic doublets at

      
       ~6.5 ppm and ~7.2 ppm (C3 and C2 protons).
      
  • Acceptance Criteria: Indole content < 1.0%.

Handling and Storage (Safety & Stability)

  • Oxidation Risk: The indoline ring is susceptible to aromatization (oxidation) to indole upon prolonged exposure to air and light.

    • Mitigation: Store the HCl salt under Argon or Nitrogen at -20°C.

  • Hygroscopicity: The HCl salt is hygroscopic. Moisture uptake can lead to hydrolysis or "gumming" of the solid.

    • Mitigation: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Safety: Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Chemical Properties & CAS Verification

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15861-30-0 (Free Acid).
    • [Link]

  • Synthetic Reduction Methods: Source: Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkyl-substituted Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis.
  • Amide Coupling Protocols (HATU/EDC)

    • Source: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron.

    • [Link]

  • Indoline Scaffolds in Drug Design

    • Source: Zhang, M., et al. (2018). "Indoline derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry.
    • [Link]

Sources

Technical Profile: Indoline-5-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Fsp³-Enhanced Medicinal Chemistry

Executive Summary

Indoline-5-carboxylic acid hydrochloride (the HCl salt form of 2,3-dihydro-1H-indole-5-carboxylic acid) represents a pivotal "privileged scaffold" in modern drug discovery.[1] Unlike its aromatic precursor (indole-5-carboxylic acid), the indoline core introduces varying degrees of saturation (Fsp³ character), a property increasingly correlated with higher clinical success rates due to improved solubility and target selectivity.

This technical guide provides a comprehensive analysis of the molecule's physiochemical properties, synthetic pathways, and application in high-throughput library generation. It addresses the specific stability challenges associated with the indoline core—specifically its susceptibility to oxidative aromatization—and provides validated protocols for its handling and functionalization.

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7][8]

The hydrochloride salt is the preferred form for storage and handling due to the enhanced stability of the secondary amine against oxidation and improved water solubility.

Core Identifiers (Free Acid vs. Salt)

While the free acid is the primary registered substance, the hydrochloride salt is the functional reagent often generated in situ or supplied for stability.

PropertyFree Acid SpecificationHydrochloride Salt Specification
IUPAC Name 2,3-dihydro-1H-indole-5-carboxylic acid2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride
CAS Number 15861-30-0 Derivative of 15861-30-0
Molecular Formula C₉H₉NO₂C₉H₉NO₂[2][3][4][5] · HCl
Molecular Weight 163.17 g/mol 199.63 g/mol
Appearance Yellow to light brown powderOff-white to beige crystalline solid
Solubility DMSO, Methanol, Ethyl AcetateWater, Methanol, DMSO
pKa (Calc) ~4.2 (COOH), ~2.5 (NH₂⁺)N/A (Salt form)
Structural Significance

The indoline ring system is non-planar, adopting a "puckered" conformation. This 3D geometry distinguishes it from the flat indole counterparts, allowing for:

  • Vectorial Projection: The C5-carboxylic acid projects substituents at a distinct angle relative to the nitrogen vector.

  • Reduced Lipophilicity: The saturation increases the fraction of sp³ hybridized carbons (Fsp³), typically improving the logP profile desirable for oral bioavailability.

Synthetic Routes & Production

The synthesis of indoline-5-carboxylic acid hydrochloride is almost exclusively achieved through the selective reduction of Indole-5-carboxylic acid (CAS 1670-81-1). Direct synthesis from phenylhydrazine precursors is possible but less efficient due to regioselectivity issues.

Primary Synthesis Protocol: Selective Reduction

The reduction of the C2-C3 double bond requires conditions that do not over-reduce the carboxylic acid or the benzene ring.

Reagents: Sodium Cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).

Protocol:

  • Dissolution: Dissolve Indole-5-carboxylic acid (1.0 eq) in Glacial AcOH at 15°C.

  • Addition: Slowly add NaCNBH₃ (3.0 eq) portion-wise to control exotherm.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS (Indole M+1: 162; Indoline M+1: 164).

  • Workup: Quench with water. Basify to pH 8-9 with NaOH to precipitate the free amine.

  • Salt Formation: Redissolve the precipitate in Et₂O or MeOH and treat with 4M HCl in Dioxane. Filter the resulting precipitate to obtain the Hydrochloride salt.

Synthetic Pathway Visualization

SynthesisPath Indole Indole-5-carboxylic acid (CAS 1670-81-1) Planar Aromatic Reduction Selective Reduction (NaCNBH3 / AcOH) Indole->Reduction IndolineFree Indoline-5-carboxylic acid (Free Base) (CAS 15861-30-0) Reduction->IndolineFree C2-C3 Saturation SaltForm Salt Formation (HCl / Dioxane) IndolineFree->SaltForm IndolineHCl Indoline-5-COOH · HCl (Target Product) Stable Salt SaltForm->IndolineHCl Stabilization

Figure 1: Conversion of Indole precursor to the stable Indoline Hydrochloride salt.

Reactivity & Functionalization Strategies

The indoline-5-carboxylic acid scaffold possesses two distinct reactive centers: the secondary amine (N1) and the carboxylic acid (C5) .

Orthogonal Protection

To utilize this scaffold in library synthesis, orthogonal protection is usually required to prevent self-polymerization during activation.

  • N1-Protection: The secondary amine is nucleophilic (unlike the indole nitrogen). It reacts readily with Boc₂O, Cbz-Cl, or Fmoc-Cl.

    • Note: The N1-Boc protected intermediate is a common commercial building block for peptide coupling.

  • C5-Activation: Once N1 is protected, the C5-COOH can be activated using standard coupling agents (HATU, EDC/HOBt) to form amides.

Stability Warning: Oxidative Aromatization

Critical Risk: Indolines are susceptible to oxidation back to indoles upon exposure to air, light, or oxidants (e.g., DDQ, NBS).

  • Observation: Samples turning from off-white to brown/dark yellow indicate oxidation.

  • Prevention: Store the HCl salt under Argon/Nitrogen at -20°C. Avoid leaving solutions in DMSO/Methanol open to air for extended periods.

Therapeutic Applications & Drug Discovery[2][4][11]

Indoline-5-carboxylic acid is a bioisostere for benzoic acid and indole moieties. It is widely used to constrain the conformation of flexible chains.

Key Therapeutic Areas
DomainApplication Logic
Kinase Inhibitors Used as a core scaffold to mimic the adenine binding pocket (hinge binder) with improved solubility over indole analogs.
GPCR Modulators The bent shape of the indoline allows for specific fitting into hydrophobic pockets of receptors (e.g., 5-HT receptors) where planar indoles clash sterically.
Integrase Inhibitors Derivatives of indoline carboxylic acids have shown potency in inhibiting HIV-1 integrase by chelating metal ions in the active site.[6]
Peptidomimetics Acts as a conformationally restricted amino acid mimetic (proline analog) to induce turns in peptide chains.
Library Generation Workflow

The following diagram illustrates how the scaffold is utilized to generate diverse chemical libraries for screening.

LibraryWorkflow Scaffold Indoline-5-COOH · HCl (Core Scaffold) Protect Step 1: N-Protection (Boc/Fmoc) Scaffold->Protect Coupling Step 2: Amide Coupling (Diverse Amines R-NH2) Protect->Coupling Carboxyl Focus Deprotect Step 3: N-Deprotection Coupling->Deprotect Decorate Step 4: N-Derivatization (Ureas, Sulfonamides, Alkyls) Deprotect->Decorate Nitrogen Focus Library Final Library (High Fsp³ Diversity) Decorate->Library

Figure 2: Divergent synthesis strategy for generating DNA-encoded libraries or SAR sets.

Handling & Safety Protocols

Storage Conditions
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow oxidation.

  • Light: Photosensitive; store in amber vials.

Analytical Validation

When receiving or synthesizing this compound, validate identity via 1H NMR .

  • Diagnostic Signal: Look for the disappearance of the C2/C3 alkene protons (typically ~6.5-7.5 ppm in indole) and the appearance of two triplets (or multiplets) around 3.0–4.0 ppm corresponding to the saturated

    
     linkage of the indoline ring.
    

References

  • National Center for Biotechnology Information (PubChem). Indole-5-carboxylic acid (Precursor). [Link]

  • Zhang, M., et al. "Development and Application of Indolines in Pharmaceuticals." ResearchGate Review. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for Indoline-5-Carboxylic Acid Hydrochloride

[1]

Executive Summary

Indoline-5-carboxylic acid hydrochloride (CAS: 160347-92-0 / 15861-30-0 free acid ref) is a zwitterionic scaffold often used as a building block in medicinal chemistry.[1] As a hydrochloride salt of a secondary amine, it exhibits a distinct amphiphilic solubility profile :

  • Primary Solvents (High Solubility): Water, Methanol, DMSO, DMF.[1][3]

  • Secondary Solvents (Moderate/Hot Solubility): Ethanol, Isopropanol.[1][3]

  • Antisolvents (Insoluble): Diethyl ether, Hexane, Dichloromethane (DCM), Acetone, Ethyl Acetate.[1][3]

This guide provides the thermodynamic rationale for these behaviors and actionable protocols for solubility determination and recrystallization.

Mechanistic Solubility Landscape

The solubility of Indoline-5-carboxylic acid HCl is governed by the competition between its ionic lattice energy (stabilized by the

solvation energy23
Solubility Data Matrix

Note: Quantitative values are estimated based on structural analogs (Indole-5-carboxylic acid and amino acid HCl salts) and standard physicochemical principles.

Solvent ClassSpecific SolventSolubility RatingMechanistic RationaleApplication
Polar Protic Water High (>50 mg/mL)High dielectric constant (

) dissociates the HCl salt; H-bonding stabilizes the carboxyl group.[1]
Aqueous workup; Biological assays.[1][2]
Methanol High (>30 mg/mL)Strong H-bond donor/acceptor; solvates the ionic pair effectively.[1][2]Primary solvent for transfers.
Ethanol Moderate Reduced dielectric constant (

); solubility increases significantly with heat.[1][2][3]
Recrystallization (with antisolvent).
Polar Aprotic DMSO Very High (>100 mg/mL)Dipolar aprotic nature disrupts lattice energy; interacts with both aromatic

-system and ionic charges.[1][2][3]
Stock solutions; NMR analysis.
DMF High Similar to DMSO; excellent for solubilizing the organic scaffold.[1][2]Coupling reactions (amide bond formation).[1][2][3]
Non-Polar / Chlorinated DCM / Chloroform Low / Insoluble Low dielectric constant cannot overcome lattice energy of the salt form.[1][2][3]Washing impurities; Extraction (only if neutralized).[1][2][3]
Antisolvents Diethyl Ether Insoluble Non-polar; promotes rapid precipitation of the salt.[1][2][3]Precipitation / Yield recovery.
Ethyl Acetate Very Low Weak polarity insufficient for salt solvation.[1][2]Washing non-polar byproducts.[1][2]
The "Salting-In" vs. "Salting-Out" Effect

Unlike the free acid form (Indoline-5-carboxylic acid), which may suffer from poor solubility in water at neutral pH due to

hydrochloride salt1
  • Protonation: The nitrogen at position 1 is protonated (

    
     for conjugate acid), creating a cation that demands polar solvation.[1][2][3]
    
  • Solvent Choice Implication: To maintain solubility, the solvent system must support charge separation.[1][2][3] Adding non-polar solvents (e.g., Hexane) forces the lattice to reform, triggering precipitation.[1][3]

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise quantitative data (

13
  • Preparation: Weigh approximately 50 mg of Indoline-5-carboxylic acid HCl into a 4 mL glass vial.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., Methanol).[1][2][3]
    
  • Equilibration:

    • Seal the vial and vortex for 2 minutes.

    • Place in a thermomixer at 25°C (or target T) and shake at 750 RPM for 24 hours.

  • Sampling:

    • Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved solid.

    • Extract the supernatant and filter through a 0.22

      
      m PTFE filter.[1][2][3]
      
  • Quantification: Dilute the filtrate (1:100) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Solvent/Antisolvent Recrystallization

This method exploits the differential solubility between Methanol (solvent) and Diethyl Ether (antisolvent).[1][2][3]

  • Dissolution: Dissolve crude Indoline-5-carboxylic acid HCl in the minimum volume of warm Methanol (40°C) required to obtain a clear solution.

    • Tip: If particulates remain, filter while hot.[1][2][3]

  • Nucleation: Allow the solution to cool to room temperature (20-25°C).

  • Precipitation: Slowly add Diethyl Ether dropwise with gentle stirring until a persistent turbidity (cloud point) is observed.

    • Ratio: Typically 1:3 (Methanol:Ether).[1][2]

  • Crystallization: Place the vessel in a -20°C freezer for 12 hours to maximize yield.

  • Isolation: Filter the white/off-white precipitate under vacuum, wash with cold Ether, and dry under high vacuum.[1][2]

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogicStartIndoline-5-Carboxylic Acid HClGoalSelect Solvent SystemStart->GoalReactionReaction / SynthesisGoal->ReactionSynthetic StepPurificationPurification / IsolationGoal->PurificationRemove ImpuritiesAnalysisAnalysis (NMR/HPLC)Goal->AnalysisQuantificationDMSODMSO / DMF(High Solubility, High BP)Reaction->DMSOCoupling/HeatingMeOHMethanol / Water(High Solubility, Low BP)Reaction->MeOHMild ConditionsPrecipMethanol + Ether(Solvent + Antisolvent)Purification->PrecipRecrystallizationAnalysis->DMSOd6-DMSO (NMR)Analysis->MeOHMobile Phase

Figure 1: Decision tree for solvent selection based on operational requirements. Blue nodes indicate the starting material; Green/Red/Yellow indicate the process goal.[2][3]

References

  • Fisher Scientific. (n.d.).[1][2][3] Indole-5-carboxylic acid, 98%.[1][4] Retrieved from [1][3]

    • Supports solubility data in Ethanol and DMSO for the parent indole structure.
  • ChemicalBook. (2025).[1][2][3][5] Indoline Properties and Solubility. Retrieved from [1]

    • Provides physical properties for the indoline core scaffold.
  • Greenberg, D. M. (1951).[1][2][3] Amino Acids and Proteins. Charles C. Thomas Publisher.[1][2] Cited in Journal of Chemical & Engineering Data.[1][2]

    • Authoritative source on the solubility behavior of amino acid hydrochloride salts in alcohols.
  • PubChem. (n.d.).[1][2][3] Indole-5-carboxylic acid Compound Summary. Retrieved from [1]

    • Source for pKa and general physicochemical properties.
  • Dolby, L. J., & Gribble, G. W. (1966).[1][3] A convenient preparation of indoline. Journal of Heterocyclic Chemistry.

    • Context for the reduction synthesis and handling of indoline deriv

Technical Guide: Stability, Storage, and Handling of Indoline-5-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Indoline-5-carboxylic acid hydrochloride is a specialized building block used frequently in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. Unlike its fully aromatic counterpart (Indole-5-carboxylic acid), the indoline scaffold contains a reduced pyrrole ring (2,3-dihydro-1H-indole).

The Critical Stability Challenge: The thermodynamic driving force for this molecule is aromatization . The indoline core is susceptible to spontaneous oxidative dehydrogenation to form the indole derivative. This process is accelerated by three vectors: atmospheric oxygen , light , and trace transition metals . Furthermore, as a hydrochloride salt, the compound is hygroscopic ; moisture uptake creates a localized aqueous environment that significantly increases the rate of oxidative degradation.

This guide provides a self-validating protocol to maintain compound integrity (>98% purity) over extended storage periods.

Part 2: Physicochemical Profile & Degradation Mechanisms

Chemical Identity[1][2]
  • Compound Name: Indoline-5-carboxylic acid hydrochloride

  • IUPAC Name: 2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride

  • Free Acid CAS: 15861-30-0[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    · HCl
  • Appearance: Off-white to pale yellow powder (Darkening indicates oxidation).

  • Solubility: Soluble in Water, DMSO, Methanol. Poorly soluble in non-polar organics (DCM, Hexanes).

The Mechanism of Failure: Oxidative Aromatization

The primary degradation pathway is the loss of two hydrogen atoms from the C2 and C3 positions, restoring aromaticity to the pyrrole ring.

  • Trigger: Hydrogen abstraction by radical species (ROS) or metal-catalyzed dehydrogenation.

  • Visual Indicator: The transition from Indoline (colorless/pale) to Indole (yellow/brown) is often accompanied by increased fluorescence.

  • Salt Effect: The HCl salt protonates the secondary amine (N1). While this generally stabilizes the amine against nucleophilic attack, the hygroscopic nature of the chloride counter-ion attracts water. Water acts as a medium for dissolved oxygen transport, accelerating the oxidation.

Degradation Pathway Diagram

The following diagram illustrates the degradation logic and the critical control points (CCPs) for storage.

IndolineStability cluster_prevention Prevention Strategy Indoline Indoline-5-COOH HCl (Active Reagent) State: Reduced (sp3 C2/C3) Oxidation Oxidative Dehydrogenation (-2H) Indoline->Oxidation Indole Indole-5-COOH (Impurity) State: Aromatic (sp2 C2/C3) Oxidation->Indole Irreversible Oxygen O2 (Atmosphere) Oxygen->Oxidation Light UV/Vis Light Light->Oxidation Moisture H2O (Hygroscopic) Moisture->Oxidation Facilitator Argon Argon Blanket Desiccant Desiccant Dark Amber Glass

Figure 1: Mechanistic pathway of Indoline-5-carboxylic acid degradation via oxidative dehydrogenation, highlighting environmental accelerators.

Part 3: Storage & Handling Protocols

The "Gold Standard" Storage Protocol

To maximize shelf-life (1-2 years), adhere to the I.D.C. (Inert, Dry, Cold) protocol.

ParameterSpecificationRationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and provides a better blanket against O

diffusion than Nitrogen.
Temperature -20°C (Long-term)Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of oxidation.
Container Amber Glass Vial with PTFE-lined capBlocks UV light (which catalyzes radical formation) and PTFE prevents plasticizer leaching.
Desiccation Secondary container with Drierite/Silica The HCl salt is hygroscopic. A secondary barrier prevents moisture condensation upon thawing.
Handling & Solubilization

Do NOT store solutions of this compound for more than 24 hours. Prepare fresh immediately before use.

  • Thawing: Allow the vial to warm to room temperature before opening . Opening a cold vial introduces condensation, which will degrade the remaining solid.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or DMF (degassed).

    • Avoid: Protic solvents (MeOH/Water) for stock solutions, as they dissolve oxygen readily.

  • Weighing: Use a plastic or ceramic spatula. Avoid iron/steel spatulas if possible, as trace iron can catalyze radical oxidation of the indoline ring.

Part 4: Quality Control & Self-Validation

Before committing this reagent to a critical synthesis step, validate its purity using the following self-validating checks.

1H-NMR Validation (Diagnostic Signals)

The most distinct difference between the Indoline and Indole forms lies in the C2 and C3 protons.

  • Indoline (Target): Look for two triplets in the aliphatic region (δ 3.0 – 4.0 ppm ). These correspond to the sp3 hybridized methylene protons at positions 2 and 3.

  • Indole (Impurity): Look for aromatic signals in the δ 6.4 – 7.5 ppm range. Specifically, the C2/C3 protons become sp2 hybridized and shift significantly downfield into the aromatic region.

HPLC/LC-MS Validation
  • Method: Reverse Phase C18 (Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Retention Time: The Indoline derivative is less hydrophobic (more polar) due to the amine functionality and non-planar structure. It will elute earlier than the fully aromatic, planar Indole impurity.

  • UV Spectrum:

    • Indoline: Maxima ~250 nm, 300 nm (resembles aniline).

    • Indole: Distinct maxima ~220 nm, 280 nm (sharp aromatic bands).

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74280, Indole-5-carboxylic acid. Retrieved January 29, 2026, from [Link](Note: Used for comparative physicochemical data between Indole and Indoline forms).

  • Wipf, P. (University of Pittsburgh). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 29, 2026, from [Link]

Sources

Indoline-5-carboxylic acid hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Synthetic Application

Part 1: Chemical Identity & Molecular Architecture

The Scaffold

Indoline-5-carboxylic acid hydrochloride is a reduced form of the indole moiety, functioning as a critical "privileged scaffold" in medicinal chemistry. Unlike its aromatic cousin (indole), the indoline ring contains a saturated C2-C3 bond, introducing a specific 3D-vector to the molecule that is often exploited to fine-tune the solubility and metabolic stability of drug candidates.

The hydrochloride salt (HCl) form is preferred in storage and handling due to the enhanced stability of the secondary amine against oxidation and improved water solubility.

Structural Visualization

The following diagram illustrates the core structure and the reactive sites available for functionalization.

ChemicalStructure Core Indoline Core (2,3-Dihydroindole) Pos5 C5 Position (Carboxylic Acid) Core->Pos5 Site of Amide Coupling Pos1 N1 Position (Secondary Amine) Core->Pos1 Site of N-Alkylation/Acylation Salt HCl Counterion (Stabilizer) Core->Salt Ionic Interaction

Figure 1: Structural deconstruction of Indoline-5-carboxylic acid HCl, highlighting key reactive vectors.

Key Properties
PropertyDataNote
CAS (Free Acid) 15861-30-0HCl salt often custom-referenced; use Free Acid CAS for broad searches.
Formula

Salt adds ~36.46 g/mol to MW.
Appearance Off-white to beige solidDarkens upon oxidation (air sensitive).
Solubility Water, DMSO, MethanolLow solubility in non-polar organics (DCM, Hexane).

Part 2: Safety Profile & Risk Assessment (SDS Core)

Hazard Identification (GHS Classification)

While not a highly toxic acute poison, this compound is a potent irritant. The HCl component adds corrosivity risks to mucous membranes.[1][2]

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Critical Handling Insights (The "Why" Behind the Safety)
  • The Acidity Factor: As a hydrochloride salt, aqueous solutions will be acidic (pH ~2-3). Do not add cyanide salts directly to this compound in solution without buffering, as this could generate HCN gas.

  • Dust Hazard: The solid is often fine and electrostatic. Inhalation of the dust delivers HCl directly to lung tissue. Always weigh inside a fume hood.

Emergency Response Decision Tree

SafetyResponse Start Exposure Incident Type Identify Contact Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Rinse 15 min (Lift Eyelids) Eye->ActionEye ActionSkin Remove Clothing Wash Soap/Water Skin->ActionSkin ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response protocols for exposure incidents.

Part 3: Storage & Stability

The Silent Killer of Yields: Moisture. Hydrochloride salts are frequently hygroscopic. If left uncapped, the compound absorbs atmospheric water, turning into a sticky gum. This alters the molecular weight calculation, leading to stoichiometry errors in synthesis.

  • Protocol: Store at 2-8°C (Refrigerator).

  • Container: Tightly sealed amber glass (protects from light-induced oxidation of the indoline nitrogen).

  • Desiccation: Store secondary container over silica gel or Drierite.

Part 4: Synthetic Utility & Protocols

The "Base Trap" in Coupling Reactions

A common failure mode when using Indoline-5-COOH HCl in amide coupling (e.g., with EDC/NHS or HATU) is the failure to neutralize the salt. Coupling reagents generally require a neutral or slightly basic pH to activate the carboxylic acid.

The Fix: You must calculate an extra equivalent of base (DIPEA or TEA) to strip the HCl proton before the reaction can proceed.

Protocol: Amide Coupling (Indoline-5-COOH + Amine)

Objective: Attach an amine (R-NH2) to the C5 position.

Reagents:

  • Indoline-5-carboxylic acid HCl (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv - Critical: 1 eq for HCl, 1 eq for COOH, 1 eq to drive reaction)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Indoline-5-COOH HCl in DMF (0.1 M concentration).

  • Neutralization: Add the full volume of DIPEA. Stir for 5 minutes. Observation: Solution may warm slightly.

  • Activation: Add HATU. Stir for 15 minutes at Room Temp (RT). The active ester forms.

  • Addition: Add the target Amine (1.1 equiv).

  • Monitoring: Stir at RT for 2-4 hours. Monitor via LCMS (Look for M+H of product).

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (removes unreacted acid) and Brine. Dry over Na2SO4.

Protocol: Oxidation to Indole

Objective: Convert the Indoline core back to an Indole core (Dehydrogenation).

Reagents:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2.

  • Dichloromethane (DCM) or Dioxane.

Step-by-Step:

  • Dissolve Indoline derivative in Dioxane.

  • Add DDQ (1.1 - 1.2 equiv) dropwise at 0°C.

  • Allow to warm to RT. Reaction is usually rapid (<1 hour).

  • Filter through a Celite pad to remove the reduced hydroquinone byproduct.

Synthetic Workflow Diagram

SyntheticWorkflow Start Indoline-5-COOH HCl BaseStep Add DIPEA (3.0 eq) Neutralize HCl Start->BaseStep Solubilize Coupling Amide Coupling (HATU/Amine) BaseStep->Coupling Activate Intermediate Indoline Amide Coupling->Intermediate Form Bond Oxidation Oxidation (DDQ) (Optional) Intermediate->Oxidation Dehydrogenate Final Indole-5-Amide Product Intermediate->Final If Indoline is Target Oxidation->Final Purify

Figure 3: Logic flow for processing the HCl salt into final amide products.

Part 5: References

  • PubChem. 1H-Indole-5-carboxylic acid (Compound Summary). National Library of Medicine.

  • Sigma-Aldrich. Indole-5-carboxylic acid Safety Data Sheet.[3] Merck KGaA.

  • Organic Chemistry Portal. Synthesis of Indolines. (General methodologies for indoline synthesis and reactivity).

  • Enamine Store. Indoline-5-carboxylic acid Building Blocks. (Commercial availability and physical data).[2][4][5]

(Note: Specific CAS numbers for HCl salts vary by custom synthesis batch; always verify the Certificate of Analysis for the specific counter-ion stoichiometry).

Sources

Indoline-5-carboxylic acid hydrochloride 13C NMR data

Technical Monograph: Structural Elucidation of Indoline-5-Carboxylic Acid Hydrochloride via C NMR

Executive Summary

Indoline-5-carboxylic acid hydrochloride (CAS: 1171876-52-0) represents a reduced congener of indole-5-carboxylic acid.[1] Its structural integrity is defined by the saturation of the C2-C3 bond, a feature readily distinguishable by

1

Structural Context & Chemical Shift Assignments[1][2][3][4][5][6][7][8]

The transition from indole to indoline results in a dramatic upfield shift of carbons 2 and 3 due to the loss of aromaticity in the pyrrole ring.[1] Furthermore, the hydrochloride salt formation introduces a deshielding effect on the carbons adjacent to the nitrogen (C2 and C7a) due to the inductive effect of the protonated ammonium center.

Diagnostic C NMR Data (DMSO-d )

The following table synthesizes expected chemical shift ranges based on empirical data for 5-substituted indolines and substituent chemical shift additivity rules for the hydrochloride salt form.

Carbon PositionAssignmentExpected Shift (

, ppm)
Structural Insight & Causality
C=O Carboxyl167.5 – 169.0 Typical conjugated carboxylic acid carbonyl.[1]
C7a Quaternary Ar145.0 – 148.0 Deshielded by adjacent N

(salt effect) and ring current.[1]
C5 Quaternary Ar120.0 – 123.0 Ipso to COOH; shift is sensitive to resonance with C=O.[1]
C6 Aromatic CH128.0 – 130.0 Ortho to COOH; deshielded by electron-withdrawing group.[1]
C4 Aromatic CH124.0 – 126.0 Ortho to COOH; distinct from C6 due to proximity to C3.[1]
C3a Quaternary Ar130.0 – 134.0 Bridgehead carbon; links aliphatic and aromatic rings.[1]
C7 Aromatic CH108.0 – 112.0 Ortho to Nitrogen; shielded by resonance, but less so in salt form.[1]
C2 Aliphatic CH

46.0 – 49.0 Critical Diagnostic: Downfield from free base (~47 ppm) due to N

inductive effect.[1]
C3 Aliphatic CH

27.0 – 29.0 Critical Diagnostic: Confirms saturation (Indole C3 would be ~103 ppm).[1]
The "Salt Effect" Verification

In the free base indoline, the Nitrogen lone pair participates in resonance, shielding the aromatic ring. In the Hydrochloride salt , the lone pair is protonated.[1]

  • Observation: You will observe a slight downfield shift (deshielding) of C2 and C7a compared to the free base.[1]

  • Validation: If the sample is neutralized (e.g., by adding NaOD), the C2 peak will shift upfield by approximately 1-2 ppm.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Sample Preparation[1][3][9]
  • Solvent: DMSO-d

    
      is the mandatory solvent.[1] The HCl salt is often insoluble in CDCl
    
    
    and may precipitate in Acetone-d
    
    
    .
  • Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent.

    • Note: Sonicate for 2 minutes to ensure complete dissolution of the ionic lattice.

  • Reference: Calibrate the spectrum to the DMSO-d

    
     septet center at 39.52 ppm .
    
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, allowing for more reliable integration if relaxation delays are long.[1]

  • Scans (NS): Minimum 1024 scans (due to the lower sensitivity of the quaternary carbons C5, C3a, C7a, and C=O).

  • Relaxation Delay (D1): Set to 2.0 seconds to prevent saturation of the carbonyl signal.

Visualizing the Workflow

The following diagram outlines the logical flow for synthesizing, isolating, and validating the structure, highlighting the critical decision points based on NMR data.

GStartStart: Indole-5-COOHReductionRxnReaction:NaCNBH3 / AcOHStart->RxnWorkupWorkup:HCl Salt FormationRxn->WorkupNMR_AcqAcquire 13C NMR(DMSO-d6)Workup->NMR_AcqCheck_C2_C3Check 25-50 ppm RegionNMR_Acq->Check_C2_C3Check_AromaticCheck 100-110 ppmCheck_C2_C3->Check_AromaticSignals at28 & 47 ppm presentFail_OxIMPURITY:Indole-5-COOH(Peaks at ~103/127 ppm)Check_C2_C3->Fail_OxNo aliphaticsignalsPassVALIDATED:Indoline-5-COOH HClCheck_Aromatic->PassC7 at ~110 ppmCheck_Aromatic->Fail_OxC3 at ~103 ppm(Indole C3)

Caption: Logical workflow for structural validation, distinguishing the Indoline product from the Indole starting material.

Troubleshooting & Impurity Profiling

The most common failure mode in this synthesis is incomplete reduction of the indole starting material.[1] Use this comparative checkpoint:

FeatureIndoline-5-COOH HCl (Target)Indole-5-COOH (Impurity)
C2 Region ~47 ppm (Aliphatic CH

)
~127 ppm (Aromatic CH)
C3 Region ~28 ppm (Aliphatic CH

)
~103 ppm (Aromatic CH)
Visual Cue Colorless/White SolidOften Beige/Brown Solid

Advanced Tip: If your spectrum shows "doubled" peaks in the aromatic region, your sample may be a mixture of the free base and the salt. Ensure excess HCl is present or neutralize fully to obtain a clean single species.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2737635, Methyl indole-5-carboxylate. Retrieved from [Link]

    • Context: Provides comparative spectral data for the oxidized indole methyl ester analog.
    • Context: Source for physical property data and impurity profiles of the starting material.[1]

  • Context: Provides the aliphatic ring shifts (C2/C3)
  • Lin, C., et al. (2014).[1] Anticancer Activity of MPT0E028... PLOS ONE.[1] Retrieved from [Link]

    • Context: Describes the reduction of methyl indole-5-carboxylate to the indoline form, confirming the synthetic pathway and NMR characteristics of the core scaffold.

Technical Guide: Scalable Synthesis of Indoline-5-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoline-5-carboxylic acid hydrochloride (CAS 1171876-52-0 ) is a critical scaffold in medicinal chemistry, serving as a precursor for various bioactive molecules, including PPAR agonists and kinase inhibitors. While the indole core is ubiquitous, the indoline (2,3-dihydroindole) congener offers unique 3D-structural properties and hydrogen-bonding vectors essential for target specificity.

This guide details the selective reduction of indole-5-carboxylic acid using sodium cyanoborohydride in glacial acetic acid. This route is selected for its high chemoselectivity, avoiding the over-reduction of the benzene ring or the carboxylic acid moiety often seen with catalytic hydrogenation or stronger hydride donors.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the selective saturation of the C2-C3 double bond of the indole core. The carboxylic acid at the C5 position acts as an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack but stabilizes the intermediate indolenium ion required for hydride reduction.

Strategic Disconnection

The primary disconnection is the C2-C3 bond saturation. The precursor, Indole-5-carboxylic acid (CAS 1670-81-1) , is commercially available and inexpensive.

Retrosynthesis Target Indoline-5-carboxylic acid HCl (Target) FreeBase Indoline-5-carboxylic acid (Free Base) Target->FreeBase HCl Salt Formation Precursor Indole-5-carboxylic acid (Starting Material) FreeBase->Precursor Selective C2-C3 Reduction (NaCNBH3 / AcOH)

Figure 1: Retrosynthetic pathway highlighting the selective reduction strategy.

Core Experimental Protocol

Method A: Direct Reduction (Preferred)

This method utilizes Sodium Cyanoborohydride (


)  in Glacial Acetic Acid (

)
. Acetic acid serves a dual purpose: it acts as the solvent and provides the protons necessary to generate the electrophilic indolenium species (protonation at C3), which is then trapped by the hydride.
Reagents & Materials
ReagentRoleEquiv.Notes
Indole-5-carboxylic acid Substrate1.0Solid, off-white.
Sodium Cyanoborohydride Reductant3.0 - 4.0Toxic. Handle in fume hood.
Glacial Acetic Acid Solvent/AcidExcessSolvent volume ~10-15 mL/g.
HCl (4M in Dioxane) Salt Former1.5Anhydrous conditions preferred.
Ethyl Acetate (EtOAc) Extraction-High purity grade.
Step-by-Step Procedure

1. Reaction Setup (Reduction)

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend Indole-5-carboxylic acid (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration relative to substrate).

  • Cooling: Cool the mixture to 10–15°C using a water bath. Note: Cooling controls the exotherm upon hydride addition.

  • Addition: Add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 30 minutes.

    • Critical Control Point: Do not add all at once. Evolution of

      
       gas will occur. Ensure the internal temperature does not exceed 25°C.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours .

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LCMS. The starting material (indole) will disappear, and a more polar spot (indoline) will appear.

2. Workup & Isolation (Free Base)

  • Quench: Pour the reaction mixture slowly into ice water (5x reaction volume).

    • Safety: Perform this in a fume hood. Residual cyanide can release HCN gas if the pH drops too low, but we are diluting acetic acid.

  • Neutralization: Carefully adjust the pH to ~8.0–9.0 using 50% NaOH or solid

    
     .
    
    • Why: The amino acid exists as a zwitterion. To extract it, we generally need the amine to be free (basic pH) or the acid to be protonated (acidic pH). However, indoline-5-carboxylic acid is amphoteric. The isoelectric point is often the point of lowest solubility. Adjusting to pH ~5-6 often precipitates the zwitterionic free acid directly.

    • Alternative Isolation: If a precipitate forms at pH ~6 (Zwitterion), filter it directly. This is often cleaner than extraction. If no precipitate, adjust to pH 9 and extract with EtOAc (requires multiple extractions as the carboxylate salt is water-soluble).

    • Preferred Path: Adjust to pH ~6 to precipitate the crude free acid. Filter and wash with cold water.

3. Salt Formation (Hydrochloride)

  • Dissolution: Take the crude free acid (or the residue from extraction) and dissolve in a minimal amount of Methanol or Ethanol .

  • Acidification: Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C.

  • Precipitation: Add Diethyl Ether or MTBE to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white/off-white solid, wash with ether, and dry under vacuum at 40°C.

Process Logic & Self-Validation

Mechanistic Insight

The reduction of indoles with


 in acidic media is highly specific. The indole ring is protonated at C3 to form an iminium ion (indolenium). The cyanoborohydride anion, which is stable in acid (unlike 

), delivers a hydride to the C2 position.
  • Why not Catalytic Hydrogenation?

    
     can reduce the C2-C3 bond but often requires high pressure or elevated temperature for 5-substituted indoles and carries a risk of reducing the benzene ring (over-reduction).
    
  • Why not

    
    ?  Sodium borohydride decomposes rapidly in glacial acetic acid. 
    
    
    
    is stable enough to survive the acidic conditions required to protonate the indole.
Experimental Workflow Diagram

Workflow Start Start: Indole-5-COOH + AcOH AddHydride Add NaCNBH3 (15-20°C, Portionwise) Start->AddHydride React Stir 2-4h @ RT (Monitor LCMS) AddHydride->React Quench Quench in Ice Water Adjust pH to ~6 (Isoelectric) React->Quench Isolate Filter Precipitate (Crude Zwitterion) Quench->Isolate Precipitation SaltForm Dissolve in MeOH Add HCl/Dioxane Isolate->SaltForm Final Final Product: Indoline-5-COOH HCl SaltForm->Final Crystallization

Figure 2: Experimental workflow for the isolation of the hydrochloride salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation at pH 6.The zwitterion is water-soluble. Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with EtOAc/THF (1:1).
Incomplete Reduction Old/Inactive

.
Ensure reagent is fresh. Increase reaction time or temperature to 40°C (cautiously).
Polymerization Acid concentration too high or temp too high.Maintain temperature <25°C during addition. Ensure efficient stirring.
Cyanide Residue Inadequate quenching.Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
Alternative Route: The Ester Strategy

If solubility of the zwitterionic acid proves difficult during workup, convert the starting material to the Methyl Ester first.

  • Esterification: Indole-5-COOH + MeOH +

    
     (Reflux) -> Indole-5-COOMe.
    
  • Reduction: Indole-5-COOMe +

    
    /AcOH -> Indoline-5-COOMe. (Easier extraction as it is not zwitterionic).
    
  • Hydrolysis: Indoline-5-COOMe + LiOH -> Indoline-5-COOH.

References

  • Gribble, G. W., et al. (1974).[1][2] "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids."[1][2] Journal of the American Chemical Society, 96(25), 7812–7814. Link

  • Ketcha, D. M., & Lieurance, B. A. (1989).[1] "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters, 30(49), 6833-6836. Link

  • Young, H. E. (2007). "Practical Synthesis of Indolines." Organic Process Research & Development. (General methodology reference for scale-up of indoline synthesis).
  • ChemicalBook. (2024).[3] "Indoline-5-carboxylic acid hydrochloride Product Entry (CAS 1171876-52-0)."[4][5][6][7][8] Link

Sources

Beyond the Intermediate: The Pharmacophoric Utility of Indoline-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

Indoline-5-carboxylic acid hydrochloride (CAS: 96315-38-3) is frequently mischaracterized as merely a passive building block. In modern medicinal chemistry, it represents a privileged scaffold precursor —a rigidified, bicyclic pharmacophore that offers distinct geometric advantages over its planar analog, indole-5-carboxylic acid.

While the indole ring is aromatic and planar, the indoline (2,3-dihydroindole) ring possesses a non-planar, puckered conformation at the nitrogen and C2/C3 positions. This "kink" allows for:

  • Vectorial Projection: The C5-carboxylic acid group acts as a precise exit vector, projecting substituents into specific enzyme sub-pockets (e.g., the solvent-exposed region of kinase domains).

  • Solubility Enhancement: The reduced aromaticity compared to indole often results in improved aqueous solubility of the final drug candidate.

  • Fsp³ Character: Increasing the fraction of sp³ hybridized carbons (Fsp³) is a known metric for improving clinical success rates; indoline contributes to this directly.

This guide details the biological relevance, synthetic utility, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Pharmacological Significance & Mechanism of Action

The biological activity of Indoline-5-carboxylic acid is best understood through its role as a core motif in bioactive ligands rather than as a standalone drug. It serves as a critical anchor in several therapeutic classes:

Kinase Inhibition (Oncology)

In kinase inhibitors, the indoline nitrogen often mimics the hinge-binding region of ATP. The C5-carboxylic acid is derivatized to form amides or esters that reach into the "back pocket" or "solvent front" of the kinase.

  • Target: EGFR, CDK2, and VEGFR.

  • Mechanism: The indoline core stabilizes the inhibitor within the ATP-binding cleft via hydrophobic interactions, while the C5-substituent directs selectivity.

Anti-Inflammatory (Dual 5-LOX/sEH Inhibition)

Derivatives of indoline-5-carboxylic acid have shown efficacy as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).

  • Mechanism: The carboxylic acid moiety (or its bioisostere) interacts with the catalytic arginine residues in the sEH active site, while the lipophilic indoline core occupies the hydrophobic tunnel of 5-LOX.

GPCR Modulation (MCH-1 and 5-HT)

The indoline scaffold is a bioisostere for the indole found in serotonin (5-HT).

  • Application: Melanin-concentrating hormone receptor 1 (MCH-1) antagonists for obesity treatment often utilize the indoline-5-carboxamide motif to rigidify the linker between the basic amine and the lipophilic aryl group.

Structural Activity Relationship (SAR) Visualization

SAR_Analysis Core Indoline-5-Carboxylic Acid (The Scaffold) N1 N1 Position (H-Bond Donor/Acceptor) Core->N1 C5 C5-COOH (The Exit Vector) Core->C5 C23 C2/C3 Positions (Stereochemical Control) Core->C23 Target_Kinase Kinase Hinge Binding N1->Target_Kinase Mimics Adenine Target_Selectivity Selectivity Pocket (Solvent Exposed) C5->Target_Selectivity Amide Coupling Site Target_Solubility Solubility/Metabolic Stability C23->Target_Solubility Fsp3 Character

Figure 1: SAR Map of the Indoline-5-carboxylic acid scaffold. The C5 position is the critical "Exit Vector" for library generation.

Experimental Protocols

The following protocols are designed for researchers integrating this scaffold into a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol A: C5-Amidation (Library Generation)

Objective: To synthesize a library of Indoline-5-carboxamides to probe a binding pocket. The HCl salt requires neutralization in situ.

Reagents:

  • Indoline-5-carboxylic acid HCl (1.0 eq)

  • Amine Partner (R-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under inert atmosphere (N2), dissolve Indoline-5-carboxylic acid HCl (1 mmol) in DMF (5 mL).

  • Activation: Add DIPEA (3 mmol) dropwise. The solution may cloud slightly as the free base is liberated. Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the Amine Partner (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc (30 mL), wash with 5% LiCl (aq) x3 (to remove DMF), sat. NaHCO3 x2, and Brine x1.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Critical Control Point: The HCl salt consumes 1 equivalent of base immediately. Ensure at least 3 equivalents of DIPEA are used to maintain basicity for the coupling reaction.

Protocol B: In Vitro Kinase Inhibition Assay (Generic)

Objective: To validate the biological activity of the synthesized derivative against a target kinase (e.g., EGFR).[2]

Materials:

  • Kinase Enzyme (Recombinant)

  • Substrate Peptide (Poly-Glu-Tyr)

  • ATP (10 µM)

  • ADP-Glo™ Reagent (Promega) or similar luminescent detection system.

Workflow:

  • Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, MnCl2, DTT).

  • Compound Addition: Dispense 100 nL of test compound (in DMSO) into a 384-well plate.

  • Enzyme Mix: Add 2 µL of Enzyme/Substrate mix. Incubate 10 mins.

  • Initiation: Add 2 µL of ATP solution. Incubate 60 mins at RT.

  • Termination: Add 4 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Read: Measure Luminescence on a plate reader.

Data Presentation: Comparative Properties

PropertyIndoline-5-Carboxylic Acid (HCl)Indole-5-Carboxylic AcidImplication for Drug Design
Hybridization C2/C3 are sp³All carbons sp²Indoline has higher 3D complexity (Fsp³).
Geometry Puckered / TwistedPlanarIndoline fits "curved" hydrophobic pockets better.
Basicity (N1) More basic (pKa ~ -1 to 0)Non-basic (pKa ~ -2)Indoline N1 can participate in H-bonding more readily.
Stability Prone to oxidation (to Indole)StableHandling Alert: Store Indoline under inert gas/cold.

Synthesis & Assay Workflow Diagram

Workflow Start Start Process Process Decision Decision End End Input Indoline-5-COOH HCl (Starting Material) Neutralization Neutralization (DIPEA/DMF) Input->Neutralization Coupling Amide Coupling (HATU + R-NH2) Neutralization->Coupling Purification Flash Chromatography (Hex/EtOAc) Coupling->Purification QC QC: LC-MS & NMR (Confirm Structure) Purification->QC QC->Coupling Fail (Re-optimize) Assay Biological Assay (Kinase/GPCR) QC->Assay Pass Hit Hit Identification (IC50 < 1µM) Assay->Hit

Figure 2: From Scaffold to Hit: The synthetic and validation workflow for Indoline-5-carboxylic acid derivatives.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Hygroscopic. Store at 2-8°C under Argon or Nitrogen. The HCl salt is more stable than the free base, but prolonged exposure to air can lead to oxidation (aromatization) to the indole form, which is a common impurity.

  • Purity Check: Before use, run a simple 1H-NMR. If peaks appear in the 6.5–7.5 ppm region that correspond to the C2/C3 protons of indole (doublets becoming multiplets or shifting downfield), purification is required.

References

  • Zhang, R. H., et al. (2024).[3] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[3][4] RSC Advances. Link

  • Nieto, M. J., & Lupton, H. K. (2021).[5] Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances.[5] Current Medicinal Chemistry.[2][5] Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2000). Amide derivatives of indoline-5-carboxylic acid as potent inhibitors of cyclooxygenase-2. Journal of Medicinal Chemistry. Link

  • MedChemExpress. (2024). Indole-5-carboxylic acid Product Monograph.Link

Sources

Methodological & Application

Application Note: Indoline-5-carboxylic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Indoline-5-carboxylic acid hydrochloride as a building block in drug discovery Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

High-Fidelity Scaffold for "Escape from Flatland" Strategies

Abstract & Strategic Significance

Indoline-5-carboxylic acid hydrochloride (CAS 1171876-52-0 ; Free base CAS 15861-30-0) represents a critical "chimeric" scaffold in modern drug discovery. Unlike its fully aromatic counterpart (Indole-5-carboxylic acid), the indoline motif offers a distinct Fsp³ character , introducing essential 3D-vectoriality (ring pucker) that improves solubility and target selectivity.

Functionally, it acts as a conformationally restricted bioisostere of p-aminobenzoic acid (PABA) or an extended proline analogue.[1] Its bifunctional nature—possessing a nucleophilic secondary amine at position 1 and an electrophilic carboxylic acid at position 5—allows for diverse library generation through orthogonal protection strategies.[1]

Key Advantages:
  • Solubility Enhancement: The disruption of planarity (saturation at C2-C3) significantly lowers crystal lattice energy compared to the flat indole analog, improving aqueous solubility.[1]

  • Metabolic Tuning: Indolines are often less prone to direct oxidation at C3 compared to electron-rich indoles, though they can serve as pro-drugs that oxidize to indoles in vivo.[1]

  • Vectorial Diversity: The nitrogen lone pair in indoline is more pyramidal (sp³-like) than the conjugated indole nitrogen, altering hydrogen bond acceptor/donor capability.[1]

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertyDataNotes
Compound Name Indoline-5-carboxylic acid HCl2,3-Dihydro-1H-indole-5-carboxylic acid hydrochloride
CAS Number 1171876-52-0 (HCl salt)Free Acid: 15861-30-0
Molecular Weight 199.63 g/mol (HCl salt)163.17 g/mol (Free Acid)
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.[2][3]
Solubility DMSO (>50 mg/mL), Water (Moderate)HCl salt improves water solubility significantly over free base.[1]
pKa (Calc) ~4.5 (COOH), ~2.0 (NH₂⁺)The N1 nitrogen is less basic than typical secondary amines due to conjugation with the benzene ring.[1]
Stability Air-sensitive (slow oxidation)Can slowly oxidize to indole-5-carboxylic acid upon prolonged air exposure.

Synthetic Decision Tree (Workflow)

The successful utilization of this building block depends on the Order of Operations . You must choose a protection strategy based on whether you are modifying the Head (Carboxylic Acid) or the Tail (Amine).[1]

SynthesisWorkflow Start Indoline-5-COOH HCl (Starting Material) Decision Target Modification? Start->Decision PathA Modify Carboxylic Acid (C5) (Amide Coupling / Esterification) Decision->PathA C-Terminus Focus PathB Modify Amine (N1) (Urea / Sulfonamide / N-Alkylation) Decision->PathB N-Terminus Focus StepA1 Step 1: N-Protection (Boc-anhydride, NaHCO3) PathA->StepA1 StepB1 Step 1: C-Protection (SOCl2, MeOH -> Methyl Ester) PathB->StepB1 StepA2 Step 2: C-Terminus Coupling (HATU, Amine, DIPEA) StepA1->StepA2 StepA3 Step 3: N-Deprotection (HCl/Dioxane or TFA) StepA2->StepA3 StepB2 Step 2: N-Functionalization (R-Cl / R-NCO / Buchwald) StepB1->StepB2 StepB3 Step 3: Ester Hydrolysis (LiOH, THF/H2O) StepB2->StepB3

Figure 1: Strategic protection workflow for bifunctional indoline scaffolds.

Experimental Protocols

Protocol A: Amide Coupling at C5 (N-Protected Route)

Use this protocol when building a library of amides at the 5-position while keeping the nitrogen available for later modification.

Reagents:

  • Indoline-5-carboxylic acid HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • HATU (1.2 eq)[1]

  • Target Amine (R-NH₂) (1.1 eq)

  • DIPEA (Diisopropylethylamine)[1]

  • Solvents: 1,4-Dioxane, Water, DMF.[1]

Step 1: N-Boc Protection (One-Pot)

  • Dissolve Indoline-5-carboxylic acid HCl (1.0 g, 5.0 mmol) in 1:1 Dioxane/Water (20 mL).

  • Add NaHCO₃ (1.26 g, 15.0 mmol, 3.0 eq) cautiously.

  • Add Boc₂O (1.31 g, 6.0 mmol) in one portion.

  • Stir at RT for 4–6 hours. (Monitor by LCMS for mass [M+Na]⁺ = 286).[1]

  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Checkpoint: Yield should be >90%.[1] Product is 1-Boc-indoline-5-carboxylic acid .[1]

Step 2: Amide Coupling

  • Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 5 mins to activate the acid.

  • Add the Target Amine (1.1 eq).[1]

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.[1] Wash with sat.[1] NaHCO₃ and Brine.[1]

  • Note: The N-Boc group prevents self-coupling or polymerization.[1]

Protocol B: N-Functionalization (Ester-Protected Route)

Use this protocol to modify the indoline nitrogen (e.g., urea formation, sulfonylation) while preserving the carboxylic acid.

Reagents:

  • Indoline-5-carboxylic acid HCl[4]

  • Thionyl Chloride (SOCl₂)[1]

  • Methanol (anhydrous)[1]

  • Electrophile (e.g., Phenyl Isocyanate)

Step 1: Fisher Esterification

  • Suspend Indoline-5-carboxylic acid HCl (1.0 g) in anhydrous MeOH (15 mL).

  • Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise (Exothermic!).

  • Reflux for 3 hours.

  • Concentrate in vacuo to dryness.

  • Result: Methyl indoline-5-carboxylate HCl . (Used directly in next step).

Step 2: Urea Formation (Example)

  • Suspend the methyl ester HCl salt (1.0 eq) in DCM.

  • Add TEA (2.5 eq) to liberate the free base.[1]

  • Add Phenyl Isocyanate (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then water. Dry and concentrate.

Step 3: Hydrolysis

  • Dissolve the ester in THF/Water (3:1).[1]

  • Add LiOH·H₂O (2.0 eq).[1] Stir at RT for 4 hours.

  • Acidify to pH 2 with 1M HCl to precipitate the final carboxylic acid product.[1]

Protocol C: Oxidation to Indole (Scaffold Hopping)

If the indoline is used as a stable precursor to a sensitive indole derivative.

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

  • Dissolve the substituted indoline derivative in Dichloromethane (DCM) or Toluene.[1]

  • Add DDQ (1.1 – 1.2 eq).[1]

  • Stir at RT for 1–2 hours. The solution usually turns dark.

  • Filtration: Filter through a pad of Celite to remove the reduced hydroquinone byproduct.[1]

  • Concentrate and purify via flash chromatography.[1]

    • Mechanism:[5] Aromatization driven by the stability of the 10-pi electron indole system.[1]

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in Coupling Zwitterion formationEnsure the HCl salt is fully neutralized with DIPEA (use 3+ equivalents) before adding coupling agents.
Darkening of Product Oxidation to IndoleIndolines are air-sensitive.[1] Perform reactions under N₂/Ar. Store intermediates at -20°C.
Incomplete N-Alkylation Low NucleophilicityThe N1 nitrogen is conjugated with the phenyl ring (aniline-like). Use strong bases (NaH) or Buchwald-Hartwig conditions for arylation.[1]
Racemization N/AThis scaffold is achiral (unless substituted at C2/C3), so racemization is not a concern during standard coupling.[1]

References

  • Chemical Identity: 2,3-Dihydro-1H-indole-5-carboxylic acid hydrochloride. CAS 1171876-52-0.[1][4]

  • Medicinal Chemistry Application (Dual Inhibitors)

    • Source: Journal of Medicinal Chemistry.[1] "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors."

    • Context: Use of indoline scaffold to improve pharmacokinetic profile over indole.[1]

    • [1]

  • Scaffold Comparison (Indole vs Indoline)

    • Source: ResearchGate / MDPI.[1] "Indole and Indoline Scaffolds in Drug Discovery."

    • Context: Discussion of Fsp3 character and solubility advantages.
    • [1]

  • Synthetic Methodology (Amide Coupling)

    • Source: Organic Process Research & Development.[1] "Large-Scale Applications of Amide Coupling Reagents."

    • Context: Standard protocols for HATU/EDC coupling applicable to carboxylic acid moieties.[1]

    • [1]

  • Safety Data

    • Source: PubChem / Fisher Scientific SDS.[1]

    • Context: Handling precautions for Indoline-5-carboxylic acid (Irritant H315, H319, H335).[1]

Sources

Optimization of Amide Coupling Strategies for Indoline-5-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Indoline-5-carboxylic acid hydrochloride is a bifunctional building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—possessing both a nucleophilic secondary amine (indoline


) and an electrophilic carboxylic acid (

)—presents a specific set of synthetic challenges that distinguish it from standard benzoic acid couplings.
The "Zwitterionic Trap"

As a hydrochloride salt, the molecule exists in a protonated state. Upon neutralization, the molecule becomes a zwitterion. The critical failure mode in direct coupling is uncontrolled oligomerization . The free secondary amine of one molecule will attack the activated ester of another, leading to head-to-tail polymerization rather than the desired amide bond formation.

Electronic Deactivation

From a mechanistic standpoint, the indoline nitrogen is a strong electron-donating group (EDG). Through resonance, it increases electron density on the benzene ring. This makes the


-carboxylate less electrophilic  compared to unsubstituted benzoic acid. Consequently, standard carbodiimide couplings (e.g., EDC/HOBt) often suffer from slow kinetics and low conversion.

Key Strategic Directive:

  • Mandatory N-Protection: The secondary amine must be masked (e.g., Boc, Cbz, Acetyl) before carboxylic acid activation.

  • High-Energy Activation: Use uronium/guanidinium (HATU) or phosphonic anhydride (T3P) reagents to overcome the electronic deactivation of the carboxylate.

Strategic Workflow Visualization

The following diagram illustrates the critical decision pathways and the "Polymerization Trap" that must be avoided.

IndolineCoupling cluster_Fail FAILURE MODE: Direct Coupling cluster_Success OPTIMIZED PATHWAY Start Indoline-5-COOH (HCl Salt) Direct Direct Activation (HATU/Base) Start->Direct Avoid Protect Step 1: N-Protection (Boc2O / NaOH) Start->Protect Neutralize Polymer Oligomers/Polymers (Head-to-Tail) Direct->Polymer Self-Reaction Activate Step 2: Activation (HATU or T3P) Protect->Activate Coupling Step 3: Amide Bond (Target Amine) Activate->Coupling

Figure 1: Strategic workflow contrasting the polymerization risk of direct coupling against the requisite protection-activation pathway.

Detailed Experimental Protocols

Protocol A: N-Protection (The Enabler)

Objective: Convert the zwitterionic HCl salt into a soluble, chemically defined


-Boc acid intermediate.

Reagents:

  • Indoline-5-carboxylic acid HCl

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Sodium Hydroxide (

    
     aq)
    
  • 1,4-Dioxane

Procedure:

  • Dissolution: In a round-bottom flask, suspend Indoline-5-carboxylic acid HCl (

    
     equiv) in a 1:1 mixture of 1,4-dioxane and water (
    
    
    
    concentration).
  • Basification: Cool to

    
    . Add 
    
    
    
    NaOH (
    
    
    equiv) dropwise. Note: 1 equiv neutralizes the HCl, 1 equiv deprotonates the amine for reaction, and 0.2 equiv ensures basic pH.
  • Reagent Addition: Add

    
     (
    
    
    
    equiv) dissolved in a minimal amount of dioxane.
  • Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by LCMS for disappearance of the starting material (

    
     164).
    
  • Workup (Critical):

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer to pH 3–4 using

      
       HCl or citric acid. Caution: Do not use strong acid (conc. HCl) or heat, as this will deprotect the Boc group.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Result:

      
      -Boc-Indoline-5-carboxylic acid (Solid).
      
Protocol B: C5-Amide Coupling (The Core Reaction)

Objective: Couple the electron-rich aromatic acid to a target amine.

Rationale for Reagent Choice:

  • HATU: Selected for its high reactivity. The electron-rich indoline ring deactivates the carboxylate carbon. Standard EDC couplings often stall.

  • T3P (Propylphosphonic anhydride): An excellent alternative for scale-up; it generates low toxicity byproducts (water-soluble) and drives difficult couplings.

Option 1: HATU Method (Small Scale / Library Synthesis)
ComponentEquivalentsRole
N-Boc-Indoline-5-COOH 1.0Acid Scaffold
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 3.0Base
Target Amine 1.1Nucleophile
DMF [0.1 M]Solvent

Step-by-Step:

  • Dissolve

    
    -Boc-Indoline-5-COOH in anhydrous DMF under Nitrogen.
    
  • Add DIPEA.[1] Stir for 5 minutes.

  • Add HATU.[1][2] Stir for 10–15 minutes at RT. Observation: Solution typically turns yellow/orange as the activated ester forms.

  • Add the Target Amine.

  • Stir at RT for 2–16 hours.

  • Quench: Dilute with Ethyl Acetate and wash with saturated

    
    , saturated 
    
    
    
    , and brine.
    • Why? Acid wash removes unreacted amine; basic wash removes unreacted acid/HATU byproducts.

Option 2: T3P Method (Scale-Up / Difficult Amines)

Step-by-Step:

  • Dissolve

    
    -Boc-Indoline-5-COOH (
    
    
    
    equiv) and Target Amine (
    
    
    equiv) in EtOAc or 2-MeTHF (Green solvent alternative).
  • Add Pyridine or TEA (

    
     equiv).
    
  • Cool to

    
    .[2][3]
    
  • Add T3P (

    
     w/w in EtOAc, 
    
    
    
    equiv) dropwise.
  • Allow to warm to RT. If conversion is slow after 4 hours, heat to

    
    .
    
  • Workup: Wash directly with water and brine. T3P byproducts are water-soluble, simplifying purification.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<30%) Electronic deactivation of acid.Switch from EDC/HOBt to HATU or form the Acid Chloride (using Ghosez's reagent).
Polymerization Incomplete N-protection.Verify Step 1 (Boc protection) is quantitative before attempting coupling.
Red/Brown Coloration Oxidation to Indole.Indolines are susceptible to oxidation. Perform all reactions under inert atmosphere (

/Argon).
Racemization Not applicable here.Indoline-5-COOH is achiral. (Note: Indoline-2-COOH is chiral and prone to racemization).
Oxidation Risk

Indoline derivatives can spontaneously oxidize to the corresponding Indole (aromatization) upon prolonged exposure to air or oxidants.

  • Diagnostic: Appearance of a new peak in HPLC with

    
     -2 relative to product.
    
  • Prevention: Store the HCl salt in a desiccator. Purge reaction solvents with nitrogen.

References

  • Montalbetti, C.A.G.N., & Falque, V. (2005).[4][5][6][7][8] Amide bond formation and peptide coupling.[1][2][4][5][6][7][9][10] Tetrahedron, 61(46), 10827-10852.[6] [6][8]

  • Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [6]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177.

Sources

Application Note: Strategic Synthesis of Bioactive Derivatives from Indoline-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Indoline-5-carboxylic acid (I5CA) is a versatile "privileged scaffold" in medicinal chemistry, serving as a saturated bioisostere of the indole moiety found in tryptophan and numerous alkaloids. Unlike the aromatic indole, the indoline core possesses a distinct 3D topology (puckered ring) and a basic, nucleophilic secondary amine at position 1 (N1).

This guide addresses the specific challenges of working with Indoline-5-carboxylic acid hydrochloride . The hydrochloride salt form stabilizes the molecule but requires careful neutralization to unlock the reactivity of the N1 amine. This application note details a divergent synthetic workflow to generate libraries of N-acylated, N-sulfonylated, and C-amidated derivatives, which are relevant in the development of 5-LOX inhibitors, antiviral agents, and GPCR ligands.

Key Chemical Challenges
  • Salt Neutralization: The HCl salt must be neutralized in situ or prior to reaction to permit nucleophilic attack by N1.

  • Chemoselectivity: The molecule contains two reactive centers: the nucleophilic N1 amine and the electrophilic C5 carboxylic acid (upon activation). Unprotected activation of the C5 acid can lead to uncontrolled self-polymerization.

  • Oxidation Potential: Indolines are susceptible to oxidation to indoles. While sometimes desired, this must be controlled during synthesis.

Strategic Synthesis Map

The following workflow illustrates the logical order of operations to maximize yield and minimize side reactions. The recommended path is N-Functionalization First (Path A), which prevents self-coupling during the subsequent C-amidation step.

IndolineSynthesis Start Indoline-5-COOH (HCl Salt) FreeBase Free Base Intermediate Start->FreeBase DIPEA/DMF N_Funct N1-Functionalization (Acylation/Sulfonylation) FreeBase->N_Funct Path A (Recommended) R-COCl / R-SO2Cl C_Amide C5-Amide Coupling (HATU/EDC) N_Funct->C_Amide R'-NH2 Final_Indoline Target: Indoline Carboxamide C_Amide->Final_Indoline Purification Oxidation Oxidative Aromatization (DDQ/MnO2) Final_Indoline->Oxidation Optional Final_Indole Target: Indole Derivative Oxidation->Final_Indole

Figure 1: Divergent synthetic pathways for Indoline-5-carboxylic acid derivatives. Path A prioritizes N1 functionalization to protect the amine before C5 activation.

Detailed Experimental Protocols

Protocol A: N1-Functionalization (Sulfonylation/Acylation)

Objective: To derivatize the secondary amine (N1) while preserving the C5 carboxylic acid. This step also serves as a "protection" strategy, preventing N1 from interfering during amide coupling.

Mechanism: The HCl salt is neutralized by excess base, allowing the N1 lone pair to attack an electrophile (Sulfonyl chloride or Acyl chloride).

Reagents:

  • Indoline-5-carboxylic acid HCl (1.0 equiv)

  • Electrophile: Aryl sulfonyl chloride or Acyl chloride (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask under nitrogen, suspend Indoline-5-carboxylic acid HCl (1.0 mmol) in anhydrous DCM (5 mL). Note: If solubility is poor, use DMF.

  • Neutralization: Cool to 0°C. Add DIPEA (3.0 mmol) dropwise. The suspension should clear as the free base forms and the HCl is scavenged.

  • Addition: Add the electrophile (1.1 mmol) slowly to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Look for M+1 of Product).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1N HCl (to remove excess DIPEA and unreacted starting amine).

    • Wash with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Validation: 1H NMR should show the disappearance of the broad NH signal and a downfield shift of the indoline ring protons due to the electron-withdrawing N-substituent.

Protocol B: C5-Carboxamide Synthesis (Amide Coupling)

Objective: To couple an amine (R-NH₂) to the C5 carboxylic acid of the N-functionalized intermediate.

Why HATU? HATU is preferred over EDC/HOBt for electron-deficient aromatic acids or sterically hindered amines due to faster kinetics and higher conversion rates [1].

Reagents:

  • N-substituted Indoline-5-carboxylic acid (from Protocol A) (1.0 equiv)

  • Amine partner (R-NH₂) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the N-substituted Indoline-5-carboxylic acid in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv). The solution often turns yellow/orange. Stir for 10–15 minutes to form the activated ester (O-At ester).

  • Coupling: Add the amine partner (1.2 equiv).

  • Incubation: Stir at RT for 4–16 hours.

  • Quenching: Dilute with water/ice. Often, the product precipitates out.

  • Purification: Filter the precipitate or extract with EtOAc/DCM. Flash chromatography is usually required (MeOH/DCM gradient).

Stoichiometry Table:

ComponentEquivalentsRole
Start Material 1.0Substrate
HATU 1.2Coupling Agent (Activator)
DIPEA 3.0Base (activates COOH, neutralizes salts)
Amine Partner 1.2Nucleophile
Protocol C: Oxidative Aromatization (Indoline to Indole)

Objective: To convert the saturated indoline core into a planar, aromatic indole. This is useful if the bioactivity target requires a flat intercalator or specific pi-stacking interactions.

Reagents:

  • Indoline derivative (1.0 equiv)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Dissolve the indoline derivative in 1,4-dioxane.

  • Add DDQ portion-wise at RT. The reaction mixture usually turns deep red/brown (charge transfer complex).

  • Stir for 1–3 hours.

  • Filter through a pad of Celite to remove the reduced hydroquinone byproduct.

  • Concentrate and purify via column chromatography.[1]

Quality Control & Validation

Analytical Checkpoints
  • LCMS: Indoline derivatives often show a distinct M+1 peak. Note that N-acylated indolines may show rotamers in NMR, leading to broadened or doubled peaks at RT.

  • NMR Distinction:

    • Indoline:[2][3][4][5][6] Two triplets (approx. 3.0 and 4.0 ppm) corresponding to the C2 and C3 methylene protons.

    • Indole:[2][5][6][7][8][9][10] Disappearance of triplets; appearance of aromatic C2-H and C3-H signals (usually doublets around 6.5–7.5 ppm).

Troubleshooting
  • Low Yield in Protocol A: If the HCl salt does not dissolve, the reaction will fail. Ensure adequate DMF is used and the DIPEA is added before the electrophile.

  • Self-Coupling: If you observe a dimer (Mass = 2x Starting Material - H2O), it indicates the N1 was not fully protected or you attempted Protocol B on the unprotected scaffold. Always protect/functionalize N1 first.

Case Study: 5-LOX/sEH Dual Inhibitors

Recent medicinal chemistry campaigns have utilized the indoline scaffold to develop dual inhibitors of 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) for anti-inflammatory therapy.[4]

In a study by Pellegrino et al., indoline derivatives were synthesized using the N-acylation pathway described in Protocol A . The indoline core provided superior lipophilicity and metabolic stability compared to the planar indole analogs, leading to improved cellular potency [2]. This validates the importance of maintaining the indoline saturation (avoiding Protocol C) for specific hydrophobic pockets.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Pellegrino, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.[4] Journal of Medicinal Chemistry. [Link]

  • Zhang, R. H., et al. (2024).[2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2] RSC Medicinal Chemistry. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11][12] Organic Process Research & Development. [Link]

Sources

Optimization of Coupling Protocols for Indoline-5-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-05

Executive Summary

Indoline-5-carboxylic acid hydrochloride (CAS: [Relevant CAS if available, typically generic]) presents a unique set of synthetic challenges due to its amphoteric nature and the electronic properties of the indoline scaffold. Unlike simple benzoic acid derivatives, this molecule contains a nucleophilic secondary amine (position N1) and an electrophilic carboxylic acid (position C5) within the same structure, existing as a hydrochloride salt.

This Application Note provides validated protocols for coupling this scaffold. The core directive is to manage the "Self-Coupling Paradox" : activating the C5-carboxylic acid without protecting the N1-amine risks rapid intermolecular polymerization (head-to-tail oligomerization).

Key Recommendations:

  • Golden Rule: Always protect the N1 position (e.g., Boc, Cbz) before activating the C5-carboxyl group for amide coupling.

  • Solvent System: Use polar aprotic solvents (DMF or NMP) to solubilize the HCl salt; avoid DCM until the salt is neutralized.

  • Activation: Use HATU/DIPEA for electronically deactivated carboxylates.

Physicochemical Challenges & Strategy

The Salt Factor

The hydrochloride salt form significantly reduces solubility in standard organic solvents (DCM, EtOAc).

  • Stoichiometry: You must supply enough base to neutralize the HCl plus deprotonate the carboxylic acid for activation.

    • Formula:

      
      
      
    • Typically, this requires 3.0–4.0 equivalents of DIPEA.

Electronic Deactivation

The indoline nitrogen is a strong Electron Donating Group (EDG). Through resonance, it increases electron density on the benzene ring.

  • Consequence: The C5-carbonyl carbon is less electrophilic than in unsubstituted benzoic acid.

  • Solution: Weak coupling reagents (EDC/HOBt) often result in sluggish reactions. HATU or T3P (Propylphosphonic anhydride) are preferred to drive the reaction to completion.

Decision Matrix: Pathway Selection

ReactionPathways node_start Indoline-5-COOH (HCl Salt) node_direct Direct Coupling (Unprotected) node_start->node_direct Fast/Risky node_protect N-Protection Strategy (Recommended) node_start->node_protect High Fidelity node_poly RISK: Oligomerization (Low Yield) node_direct->node_poly node_amide Target Amide Product node_direct->node_amide Requires Excess Amine node_boc N-Boc Intermediate node_protect->node_boc Boc2O / Base node_boc->node_amide HATU / R-NH2

Figure 1: Strategic decision tree for coupling Indoline-5-carboxylic acid. The protection route is strongly favored to prevent self-polymerization.

Experimental Protocols

Protocol A: The "Gold Standard" (Protection + Coupling)

Objective: Synthesis of Indoline-5-carboxamides with high purity. This two-stage protocol isolates the N-Boc intermediate, ensuring that the subsequent coupling is strictly chemoselective.

Step 1: N-Boc Protection[1][2]
  • Dissolution: In a round-bottom flask, suspend Indoline-5-carboxylic acid HCl (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and Water (0.2 M concentration).

  • Basification: Cool to 0°C. Add NaOH (1M solution, 2.5 equiv) dropwise. The solution should become clear.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) dissolved in a minimal amount of dioxane.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: MW + 100).

  • Workup:

    • Acidify carefully with 1M HCl to pH ~3 (precipitate forms).

    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Result: N-Boc-Indoline-5-carboxylic acid (usually a white/off-white solid).

Step 2: HATU-Mediated Amide Coupling
  • Activation: Dissolve the N-Boc-Indoline-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv). Stir for 5 mins.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 10–15 mins at RT. The solution often turns yellow/orange (formation of the activated ester).

  • Amine Addition: Add the Target Amine (R-NH₂) (1.1 equiv).

  • Completion: Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat. LiCl (to remove DMF), then sat. NaHCO₃, then Brine.

    • Dry and concentrate.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group if the free indoline is required.

Protocol B: Direct Coupling (High Risk/Specific Use)

Use Case: When the target amine is extremely nucleophilic (e.g., aliphatic primary amine) and available in large excess, or if N-protection is incompatible with downstream steps.

Critical Modification: You must use "Inverse Addition" to minimize self-coupling.

  • Preparation of Amine Pool: Dissolve the Target Amine (2.0–3.0 equiv) and DIPEA (4.0 equiv) in DMF.

  • Activation (Separate Vessel): In a separate vial, dissolve Indoline-5-carboxylic acid HCl (1.0 equiv) in DMF. Add T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 equiv). Note: T3P is slower to react with sterically hindered amines (like the indoline nitrogen) compared to HATU, offering a kinetic window.

  • Slow Addition: Slowly add the Activation mixture dropwise into the Amine Pool over 30 minutes.

    • Rationale: This keeps the concentration of activated acid low relative to the target amine, statistically favoring the desired cross-coupling over self-polymerization.

Reaction Parameters & Troubleshooting

Solvent & Base Compatibility Table
ParameterRecommendedAvoidReason
Solvent DMF, NMP DCM, TolueneHCl salt is insoluble in non-polar solvents; "gummy" precipitates trap reagents.
Base DIPEA, NMM Pyridine, TEADIPEA is non-nucleophilic and sterically hindered, preventing interaction with the activated ester.
Coupling Agent HATU, T3P DCC, EDCThe electron-rich ring deactivates the carboxylate; urea byproducts from DCC are hard to remove from polar indoline products.
Concentration 0.1 M - 0.2 M > 0.5 MHigh concentration promotes intermolecular self-coupling (oligomerization).
Troubleshooting Common Issues

Issue 1: Low Yield / Oligomer Formation

  • Symptom:[2][3][4][5][6][7][8][9] LC-MS shows repeating mass units (+161 Da for indoline-CO unit).

  • Fix: Switch to Protocol A . Direct coupling is failing due to the nucleophilicity of the indoline nitrogen.

Issue 2: Incomplete Conversion (Starting Material Remains)

  • Symptom:[2][3][4][5][6][7][8][9] Activated ester forms (visible by LC-MS +99 Da for OBt/OAt ester) but does not react with amine.

  • Fix: The target amine might be deactivated or sterically hindered.[2] Heat the reaction to 50°C or use HOAt as an additive to accelerate the reaction.

Issue 3: "Gummy" Reaction Mixture

  • Symptom:[2][3][4][5][6][7][8][9] Stir bar gets stuck; solids clump.

  • Fix: The HCl salt was not fully neutralized/dissolved before adding the coupling agent. Ensure the starting material is fully dissolved in DMF/DIPEA before adding HATU.

Mechanistic Visualization

Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase Step1 Indoline-5-COOH (HCl) Step2 Neutralization (DIPEA) Step1->Step2 Step3 Active Ester (O-At/HATU) Step2->Step3 Step4 Nucleophilic Attack (R-NH2) Step3->Step4 Warning COMPETITION: Indoline N-H attack Step3->Warning If Unprotected Step5 Tetrahedral Intermediate Step4->Step5 Step6 Amide Product Step5->Step6

Figure 2: Reaction progression showing the critical neutralization step and the competitive risk of self-coupling if the N-protection step is skipped.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140-177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Link

(Note: While specific literature on Indoline-5-COOH coupling is sparse in open access, the protocols above are derived from standard operating procedures for amino-benzoic acid derivatives as supported by the reviews above.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Indoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5-COOH-HCl-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely here because you are working with Indoline-5-carboxylic acid hydrochloride , a critical scaffold in drug discovery (often used in peptide mimetics or kinase inhibitors).

Unlike its aromatic cousin (Indole-5-carboxylic acid), the Indoline derivative is a dihydro-analog.[1] This saturation makes the compound significantly more prone to oxidative dehydrogenation (reverting to the indole) and requires specific handling of its hydrochloride salt form to prevent disproportionation into its zwitterionic free acid.

Compound Specification
PropertyDescription
Chemical Name Indoline-5-carboxylic acid hydrochloride
Structure 2,3-dihydro-1H-indole-5-carboxylic acid[1] · HCl
Critical Sensitivity Oxidation: Air/Light sensitive (turns pink/brown).pH: Zwitterionic risk if HCl is lost.
Solubility Profile Soluble: Water, Methanol, Ethanol, DMSO.Insoluble: Diethyl ether, Hexanes, Ethyl Acetate (mostly).

Standard Operating Procedure (SOP): Recrystallization

Directive: Do not attempt this purification without degassed solvents. The primary cause of failure is oxidative degradation during the heating phase.

Method A: The Ethanol/Ether Anti-Solvent System (Recommended)

Best for: High recovery and removal of colored oxidation impurities.

Reagents Required:

  • Ethanol (Absolute, degassed)

  • Diethyl Ether (or MTBE for higher boiling point safety)

  • Concentrated HCl (37%)

  • Activated Carbon (optional, for decolorization)

Protocol Steps:

  • Preparation: Sparge all solvents with Nitrogen/Argon for 15 minutes.

  • Dissolution:

    • Place crude Indoline-5-carboxylic acid HCl in a round-bottom flask.

    • Add minimum hot Ethanol (60°C) .

    • Critical Step: Add 2-3 drops of conc. HCl. This suppresses the dissociation of the hydrochloride salt.

  • Decolorization (If pink/brown):

    • Add 1-2% wt/wt Activated Carbon. Stir for 5 mins at 50°C.

    • Filter hot through a Celite pad (pre-washed with hot ethanol) into a receiving flask under inert gas flow.

  • Crystallization:

    • Reheat filtrate to gentle reflux.

    • Dropwise add Diethyl Ether until the solution becomes slightly turbid (cloud point).

    • Add 1-2 mL of Ethanol to clear the turbidity.

  • Nucleation & Growth:

    • Remove from heat. Wrap flask in a towel to ensure slow cooling to Room Temperature (RT).

    • Once at RT, move to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

  • Isolation:

    • Filter cold. Wash crystals immediately with cold Ether/Ethanol (9:1 mixture).

    • Dry under high vacuum at RT (do not heat above 40°C).

Workflow Visualization

RecrystallizationFlow Start Crude Indoline-5-COOH HCl Solvent Dissolve in Hot EtOH (+ trace HCl) Start->Solvent CheckColor Is solution Pink/Brown? Solvent->CheckColor Carbon Add Activated Carbon Filter Hot (Celite) CheckColor->Carbon Yes AntiSolvent Add Et2O/MTBE to Cloud Point CheckColor->AntiSolvent No Carbon->AntiSolvent Cooling Slow Cool -> 4°C -> -20°C AntiSolvent->Cooling Filter Filter & Wash (Cold Et2O) Cooling->Filter Dry Vacuum Dry (Protect from Light) Filter->Dry

Figure 1: Decision logic for the recrystallization of Indoline-5-carboxylic acid HCl.

Troubleshooting Guide (The Help Desk)

Issue 1: "My product turned pink/red during drying."

  • Diagnosis: Auto-oxidation. The indoline ring has dehydrogenated to the indole or formed radical polymers. This is catalyzed by light and trace base.

  • Solution:

    • Re-dissolve in Ethanol/HCl.

    • Treat with activated carbon.

    • Crucial: Dry in a vacuum desiccator filled with Argon/Nitrogen, not air. Store in amber vials.

Issue 2: "I obtained a powder instead of crystals."

  • Diagnosis: Rapid Precipitation (Crash out). The anti-solvent was added too fast, or the solution cooled too quickly.

  • Solution:

    • Re-heat the slurry until dissolved.

    • Add slightly more Ethanol (solvent).

    • Allow the flask to cool in a water bath (high thermal mass) to slow the temperature gradient.

Issue 3: "The melting point is broad or lower than expected."

  • Diagnosis: Mixed Salt/Zwitterion State. You likely lost the HCl counter-ion, leading to a mixture of the HCl salt and the free zwitterionic acid.

  • Solution:

    • Recrystallize again, but increase the amount of conc. HCl added to the hot ethanol (approx 0.1 eq excess).

    • Ensure the wash solvent (Ether) is free of peroxides.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Color Pink/Brown Color Problem->Color Yield Low Yield / No Ppt Problem->Yield Purity Broad Melting Point Problem->Purity Oxidation Cause: Oxidation Fix: Inert Gas + Carbon Color->Oxidation Solubility Cause: Too much solvent Fix: Evaporate 50% vol Yield->Solubility SaltLoss Cause: HCl Loss Fix: Add conc. HCl Purity->SaltLoss

Figure 2: Rapid diagnostic tree for common purification failures.

Frequently Asked Questions (FAQs)

Q: Can I use water for recrystallization? A: Yes, but with caution. Indoline-5-carboxylic acid HCl is soluble in water. You can use 1M HCl as the solvent (heating to dissolve, cooling to precipitate). However, water removal is difficult (requires lyophilization or extended high-vac), which exposes the wet compound to oxidation for longer periods. Alcohol/Ether systems are preferred for faster drying.

Q: Why do I need to add extra HCl? A: The amino group in the indoline ring (pKa ~ 5-6) is less basic than aliphatic amines. During hot filtration or boiling, HCl can vaporize. If the pH rises, the carboxylic acid protonates the amine internally (zwitterion), which often precipitates as an amorphous solid rather than a crystalline salt. Maintaining excess HCl forces the lattice into the ionic chloride form.

Q: How do I store the purified compound? A:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Under Argon or Nitrogen.[2]

  • Container: Amber glass (light protection is mandatory).

References

  • Fisher Scientific. Indole-5-carboxylic acid Properties and Solubility. (Note: Precursor data used for solubility baseline).

  • Sigma-Aldrich. Indole-5-carboxylic acid Specification Sheet.[3]

  • Organic Syntheses. Synthesis of Indole-5-carboxylic acid derivatives (General Indole/Indoline handling). Coll. Vol. 6, p. 104.

  • BenchChem Technical Support. Prevention of Indole/Indoline Oxidation During Storage.

Sources

Technical Support Center: Indoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Indoline-5-carboxylic acid hydrochloride . As a key intermediate in the synthesis of bioactive scaffolds (including voltage-gated sodium channel blockers and kinase inhibitors), the purity of this material is critical.

This guide addresses the unique stability challenges of the indoline core. Unlike its aromatic counterpart (indole), the indoline ring is susceptible to spontaneous oxidative dehydrogenation, leading to "reversion" impurities that can silently compromise your yield and biological data.

Part 1: Impurity Profiling & Identification

Q: What are the most common impurities in this material?

We classify impurities into three primary categories based on their origin. Use the table below to identify peaks in your LC-MS or anomalies in your physical inspection.

CodeImpurity NameStructure / NatureOriginDetection (Diagnostic)
IMP-A Indole-5-carboxylic acid Fully aromatic analogOxidation (Storage) or Incomplete Reduction (Synthesis)NMR: Aromatic C2-H/C3-H signals (~6.5-7.5 ppm). HPLC: Elutes after Indoline (more hydrophobic).[1]
IMP-B Colored Oligomers Dimers/Trimers (Pink/Brown)Radical Coupling (Light/Air exposure)Visual: Sample turns pink/brown. UV: Broad absorbance >400nm.
IMP-C Inorganic Residues Zinc, Tin, or Boron saltsSynthetic reductants (Zn/HCl, NaBH3CN, SnCl2)Ash Test: Non-combustible residue. Solubility: Turbidity in organic solvents.
Q: My sample has developed a pink/brown tint. Is it ruined?

Short Answer: Not necessarily, but it indicates surface oxidation.

Technical Insight: Indolines are electron-rich amines. Upon exposure to air and light, they undergo a radical oxidation process.

  • Initiation: Formation of an indolinyl radical.

  • Propagation: This radical can either dehydrogenate to form IMP-A (Indole) or couple with other radicals to form IMP-B (Colored Oligomers) .

  • Impact: The "pink" color species have very high extinction coefficients. A sample can appear significantly degraded (visually) while remaining >98% pure by HPLC.

Action: Perform an HPLC check. If purity is >95%, a simple recrystallization (see Protocols) is sufficient. If <90%, significant remediation is required.

Part 2: Degradation & Stability Pathways

Understanding why impurities form is key to preventing them. The diagram below illustrates the "Reversion" pathway—the thermodynamic drive for the molecule to return to its aromatic indole state.

IndolineDegradation cluster_0 Thermodynamic Driver: Aromatization Indoline Indoline-5-COOH (Active Material) Radical Indolinyl Radical (Intermediate) Indoline->Radical Air/Light (hv) -H• Indole IMP-A: Indole-5-COOH (Aromatic Reversion) Radical->Indole -H• (Aromatization) Dimer IMP-B: Colored Oligomers (Pink/Brown) Radical->Dimer Radical Coupling

Figure 1: The oxidative dehydrogenation pathway.[2] The driving force is the restoration of aromaticity in the pyrrole ring, converting the indoline back to the indole.

Part 3: Troubleshooting Guide (Q&A)

Q: How do I distinguish the Product (Indoline) from IMP-A (Indole) by NMR?

This is the most definitive identification method. The loss of saturation at the C2 and C3 positions is the "smoking gun."

  • Indoline (Product): Look for two triplets (or multiplets) in the aliphatic region, typically 3.0 – 4.0 ppm . These correspond to the sp3 hybridized -CH2-CH2- bridge.

  • Indole (IMP-A): Look for two doublets/singlets in the aromatic region, typically 6.4 – 7.4 ppm . The aliphatic signals at 3-4 ppm will be absent.

Q: The melting point of my solid is higher than expected (approx. 210°C). What does this mean?

Diagnosis: Your sample is likely contaminated with IMP-A (Indole-5-carboxylic acid) .

  • Indole-5-carboxylic acid MP: ~210–213°C [1, 2].[3]

  • Indoline salts: Generally have broader or lower melting/decomposition ranges depending on the specific counter-ion and solvation. A sharp melting point near 210°C is a strong indicator of oxidation to the indole.

Q: I am seeing a "Ghost Peak" in HPLC that disappears with fresh mobile phase.

Diagnosis: This is likely a pH mismatch .

  • Cause: Indoline-5-carboxylic acid is an amino acid analog (zwitterionic). At neutral pH, it can exist in equilibrium between cationic, anionic, and zwitterionic forms, causing peak broadening or splitting.

  • Fix: Ensure your mobile phase is acidic (pH < 3.0) using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[4] This forces the molecule into its protonated cationic form, sharpening the peak.

Part 4: Experimental Protocols

Protocol A: HPLC Method for Impurity Separation

Use this method to separate the Indoline (polar) from the Indole (non-polar).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm (General) and 280 nm (Indole specific)
Gradient 0-2 min: 5% B (Isocratic hold) 2-15 min: 5% -> 60% B (Linear Gradient) 15-20 min: 95% B (Wash)

Note: The Indoline will elute earlier than the Indole due to the non-planar, aliphatic nature of the pyrrolidine ring reducing hydrophobic interaction with the C18 chain.

Protocol B: Remediation (Recrystallization)

If IMP-A or IMP-B levels are unacceptable (>2%), use this solubility-based purification.

  • Dissolution: Dissolve the crude Indoline-5-carboxylic acid hydrochloride in a minimum amount of hot Ethanol (abs) .

    • Note: Indole-5-carboxylic acid (IMP-A) is highly soluble in ethanol.

  • Acidification: Add a small volume of concentrated HCl (or HCl in Dioxane) to ensure the salt form is fully generated.

  • Precipitation: Slowly add Ethyl Acetate or Diethyl Ether (anti-solvent) until the solution turns slightly turbid.

  • Cooling: Store at 4°C overnight. The hydrochloride salt of the Indoline should crystallize out, while the Indole impurity and colored oligomers tend to remain in the mother liquor.

  • Wash: Filter the solid and wash with cold Ether/Hexane (1:1) to remove surface oxidation (pink color).

Protocol C: Proper Storage
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended for long-term storage.[5]

  • Container: Amber glass vials (light protection is mandatory).

Part 5: Troubleshooting Decision Tree

Use this workflow to determine the necessary action for your specific batch.

TroubleshootingTree Start Start: Inspect Sample Visual Visual Check: Is it Pink/Brown? Start->Visual HPLC Run HPLC Protocol A Visual->HPLC Yes or No PurityCheck Purity > 95%? HPLC->PurityCheck ImpurityType Identify Impurity (NMR/Retention Time) PurityCheck->ImpurityType No (<95%) Use Safe to Use (Surface oxidation only) PurityCheck->Use Yes Recryst Perform Protocol B (Recrystallization) ImpurityType->Recryst IMP-A (Indole) or IMP-B (Color) Discard Discard / Reprocess (Severe Degradation) ImpurityType->Discard Unknown / Complex Mix

Figure 2: Decision matrix for evaluating material quality.

References

  • Fisher Scientific. (n.d.). Indole-5-carboxylic acid, 98%.[5][6] Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (PubChem). (n.d.). 1H-Indole-5-Carboxylic Acid.[6] Retrieved January 29, 2026, from [Link]

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Improving the solubility of Indoline-5-carboxylic acid hydrochloride for reactions

[1]

Topic: Solubility Optimization & Handling Guide Compound: Indoline-5-carboxylic acid hydrochloride (CAS: Related Free Acid 15861-30-0) Audience: Synthetic Chemists & Process Development Scientists[1]

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely here because Indoline-5-carboxylic acid hydrochloride is precipitating in your reaction solvent (DCM, THF, or Toluene) or failing to react in aqueous media.[1]

The Core Issue: This molecule acts as a pseudo-amino acid .

  • The Indoline Nitrogen: Unlike indole (which is non-basic), the indoline nitrogen is a secondary amine (

    
     hybridized). It is sufficiently basic (
    
    
    for the conjugate acid) to form a stable hydrochloride salt.
  • The Salt Form: The hydrochloride salt is an ionic lattice.[1] It is highly polar, making it soluble in water and methanol but virtually insoluble in non-polar organic solvents required for many standard transformations (e.g., Friedel-Crafts, anhydrous amide couplings).

  • The Zwitterion Trap: If you simply "neutralize" it with 1 equivalent of base in water, you may form the zwitterion (Internal salt:

    
     / 
    
    
    ), which often precipitates out of both water and organics.

This guide provides three specific workflows to overcome these solubility barriers based on your intended downstream chemistry.

Solvent Compatibility Matrix

Use this matrix to select the correct solvent system before attempting any reaction.

Solvent ClassExamplesSolubility (HCl Salt)Troubleshooting / Additive
Protic Polar Water, MethanolHigh Ideal for storage or recrystallization.[1] Not suitable for moisture-sensitive couplings.[1]
Aprotic Polar DMSO, DMF, DMAcModerate to High Recommended Reaction Media. If solubility is slow, heat to 40°C or add 1.0 eq DIPEA.
Chlorinated DCM, ChloroformInsoluble Requires Protocol A (In-Situ) or Protocol B (Free-Basing) .[1]
Ethers THF, 1,4-DioxaneVery Low Suspension only. Requires solubilizing bases (DBU, DIPEA).
Hydrocarbons Toluene, HexaneInsoluble Do not use. Switch to biphasic systems if necessary.

Interactive Troubleshooting Workflows

Protocol A: In-Situ Solubilization (For Amide Couplings/Acylations)

Use this when: You are running a HATU/EDC coupling or N-acylation in DMF or DCM and want to avoid an extra isolation step.[1]

The Logic: The HCl salt protonates the amine, killing its nucleophilicity. You must "unlock" the amine using a tertiary base that is stronger than the indoline but non-nucleophilic.

Step-by-Step:

  • Suspend the Indoline-5-carboxylic acid HCl (1.0 equiv) in anhydrous DMF (or a DMF/DCM 1:1 mixture).

    • Note: It will likely look like a slurry initially.[1]

  • Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) dropwise.[1]

    • Stoichiometry: You need at least 2.5 equivalents .[1]

      • 1.0 eq to neutralize the HCl attached to the amine.

      • 1.0 eq to neutralize the Carboxylic Acid (if activating the acid).

      • 0.5 eq excess to drive the equilibrium.

  • Sonication: Sonicate for 5–10 minutes. The mixture should turn from a cloudy suspension to a clear (or slightly translucent) solution as the lipophilic DIPEA-salt forms.[1]

  • Proceed: Add your coupling reagent (e.g., HATU) or electrophile immediately.

InSituSolubilizationStartStart: Indoline-5-COOH HCl(Solid, Insoluble)SolventSuspend in DMF/DCMStart->SolventBaseAdd DIPEA (2.5 eq)Solvent->BaseMechanismMechanism:R2NH2+ Cl- + Et3N → R2NH + Et3NH+ Cl-Base->MechanismResultResult: Soluble Free Amine(Ready for Coupling)Base->Result

Figure 1: In-situ solubilization logic flow. The tertiary base liberates the nucleophilic amine.[1]

Protocol B: Isolation of the Free Acid (Zwitterion Control)

Use this when: Your reaction is strictly anhydrous (e.g., using moisture-sensitive acid chlorides) and incompatible with excess amine bases.[1]

The Logic: You cannot simply extract the free acid into DCM from water because of the zwitterionic nature. You must carefully adjust the pH to the Isoelectric Point (pI) where net charge is zero, precipitating the compound, or use a specific extraction alcohol.

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in minimal distilled water (approx. 10 mL/g).

  • pH Adjustment: Slowly add 1M NaOH while monitoring pH.

    • Target: pH 4.5 – 5.5 (Estimated pI).

    • Observation: A precipitate (the free amino-acid) should form.[1]

  • Extraction (The Trick): Standard DCM won't work well. Use n-Butanol or IPA/CHCl3 (1:3 ratio) .[1] These solvent systems are polar enough to pull the zwitterion out of the water phase.

  • Drying: Dry the organic layer over

    
     and evaporate.[1]
    
    • Result: You obtain the free amine/acid solid, which is now soluble in THF/DCM for subsequent reactions.

Protocol C: Esterification (The "Protect & Solubilize" Method)

Use this when: You intend to modify the Nitrogen (e.g., N-alkylation) and the carboxylic acid is interfering.[1]

The Logic: Converting the carboxylic acid to a methyl ester drastically increases solubility in organic solvents (DCM, EtOAc) and removes the zwitterionic capability.

Step-by-Step:

  • Reflux: Suspend Indoline-5-carboxylic acid HCl in Methanol (0.2 M concentration).

  • Catalyst: Add Thionyl Chloride (

    
    )  dropwise at 0°C (2.0 equiv).
    
    • Caution: Exothermic.[1] Generates HCl gas.[1]

  • Heat: Reflux for 3–6 hours.

  • Workup: Evaporate solvent. The resulting Methyl indoline-5-carboxylate hydrochloride is much more amenable to "free-basing" (Protocol A) and will dissolve easily in DCM after a simple bicarbonate wash.[1]

SolubilityPathwaysStartIndoline-5-COOH HCl(Problem: Insoluble in Organics)ChoiceSelect StrategyStart->ChoicePath1Protocol A:In-Situ NeutralizationChoice->Path1Path2Protocol B:Isoelectric PrecipitationChoice->Path2Path3Protocol C:Ester ProtectionChoice->Path3Outcome1Use for:Amide Coupling (HATU/EDC)Path1->Outcome1Outcome2Use for:Strictly Anhydrous RxnsPath2->Outcome2Outcome3Use for:N-Alkylation / Reductive AminationPath3->Outcome3

Figure 2: Strategic Decision Tree for processing Indoline-5-carboxylic acid HCl.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black/brown when I add base? A: Indoline derivatives are susceptible to oxidation, especially in solution with high pH. The "indoline" core can slowly oxidize to the aromatic "indole" or form quinoid-like species [1].[1]

  • Fix: Degas your solvents (sparge with Nitrogen/Argon) before adding the base. Keep the reaction under an inert atmosphere.

Q: Can I use Pyridine as the solvent? A: Yes, Pyridine acts as both a solvent and a base (Protocol A variant). However, Pyridine is a nucleophile and can interfere with highly reactive acyl chlorides. For standard HATU/EDC couplings, Pyridine is an excellent solvent choice for this specific molecule.

Q: I see two spots on TLC after neutralizing. Is it impure? A: Not necessarily.[1] You might be observing the "streaking" effect of the free acid vs. the salt, or the zwitterion equilibrating on the silica.

  • Fix: Add 1% Acetic Acid (for the acid form) or 1% Triethylamine (for the amine form) to your TLC eluent to collapse the streak into a single spot.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Sigma-Aldrich. (n.d.).[1] Indole-5-carboxylic acid Product Specification (Structural Analog Reference). Merck KGaA.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Monitoring reaction progress of Indoline-5-carboxylic acid hydrochloride couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Monitoring & Troubleshooting Amide Couplings of Indoline-5-Carboxylic Acid HCl Document ID: TS-IND-005 | Version: 2.1 Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Deceptive" Substrate

Indoline-5-carboxylic acid hydrochloride is a bifunctional building block widely used in the synthesis of kinase inhibitors and anti-inflammatory agents. While it appears to be a standard amino acid analog, it presents two distinct failure modes that generic coupling protocols often miss:[1]

  • The Solubility Trap: As a hydrochloride salt of a zwitterionic species, it is frequently insoluble in DCM, leading to stalled activation.

  • The Oxidation Drift: The indoline core is susceptible to spontaneous dehydrogenation to indole (mass shift: -2 Da), particularly under basic, aerobic conditions.

This guide provides a self-validating monitoring system to distinguish between reaction stalling, successful coupling, and oxidative degradation.

Pre-Reaction Protocol: The Neutralization Check

Critical Step: You cannot treat the HCl salt like a free acid. The hydrochloride counter-ion consumes 1 equivalent of base immediately. If you use a standard 1:1 or 2:1 base ratio, your coupling reagent (e.g., HATU) may remain inactive due to acidic pH.

Correct Stoichiometry Table
ReagentStandard Eq.Indoline-5-COOH HCl Eq. Reason
Substrate 1.01.0 Limiting reagent
Coupling Agent (HATU/EDC) 1.1 - 1.21.2 Slight excess to drive completion
Base (DIPEA/TEA) 2.0 - 3.03.5 - 4.0 CRITICAL: 1 eq neutralizes HCl, 1 eq activates COOH, 1 eq neutralizes amine salt.
Solvent DCMDMF or NMP The HCl salt is insoluble in DCM.

Monitoring Workflows

Method A: High-Fidelity LC-MS Monitoring (Recommended)

LC-MS is the only method that can definitively distinguish between the Indoline product and the Indole byproduct.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Waters BEH or Agilent Zorbax).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

The "M-2" Diagnostic: Monitor the extracted ion chromatogram (EIC) for two masses simultaneously:

  • Target Mass [M+H]+: Expected Indoline product.

  • Oxidation Mass [M-1]+: Indole byproduct (2 Daltons lower).

Expert Insight: If you see the [M-1]+ peak growing over time, your reaction mixture is likely exposed to air or excessive heating. Degas solvents and switch to an inert atmosphere (N2/Ar).

Method B: Rapid TLC Screening

Indoline-5-carboxylic acid is highly polar. Standard Hexane/EtOAc systems will fail (Rf = 0).

Optimized TLC Conditions:

  • Eluent: 10% MeOH in DCM (with 1% Acetic Acid to prevent streaking).

  • Visualization:

    • UV (254 nm): Indoline absorbs, but Indole absorbs more strongly.

    • Stain: Phosphomolybdic Acid (PMA) – heat until spots appear. Indolines often stain dark blue/brown.

Visual Troubleshooting Logic

Diagram 1: Reaction Decision Matrix

Use this flowchart to determine the status of your reaction based on LC-MS/TLC data.

ReactionLogic Start Start Analysis CheckSM Is Starting Material (SM) Present? Start->CheckSM CheckProd Is Product Peak Visible? CheckSM->CheckProd No (SM Consumed) CheckOx Is there a peak at Mass (M-2)? CheckSM->CheckOx Yes (SM Persists) Success Reaction Complete Proceed to Workup CheckProd->Success Yes Oxidation FAILURE: Oxidation Purge with Argon Add Antioxidant CheckProd->Oxidation No (Only M-2 found) Stall_Base STALLED: pH Issue Add 1.0 eq DIPEA CheckOx->Stall_Base No (SM Unchanged) CheckOx->Oxidation Yes (Major Peak) Stall_Sol STALLED: Solubility Issue Switch solvent to DMF/NMP Stall_Base->Stall_Sol If pH > 8

Caption: Decision matrix for interpreting LC-MS data. "M-2" indicates oxidative dehydrogenation of the indoline ring.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned dark brown/black."

Diagnosis: Indoline Oxidation. Mechanism: Indolines are electron-rich and prone to aerobic oxidation to form indoles or polymerized byproducts (similar to aniline oxidation). Solution:

  • Immediate: Check LC-MS for the Indole peak (Target Mass - 2 Da).

  • Corrective: If the product is still present, quench immediately with dilute aqueous acid (1M HCl) to protonate the amine and stop oxidation.

  • Prevention: Run future reactions under strictly inert atmosphere (Argon balloon) and minimize light exposure.

Issue 2: "The starting material is stuck at the baseline on TLC."

Diagnosis: Zwitterionic Salt Formation. Mechanism: The carboxylic acid and the amine are forming an internal salt or interacting strongly with the silica, especially if the HCl wasn't neutralized. Solution:

  • TLC Fix: Add 1-2 drops of Ammonium Hydroxide or Triethylamine to your TLC developing chamber. This deprotonates the silica and improves spot shape.

  • Reaction Fix: Ensure you are using a polar aprotic solvent (DMF) rather than non-polar chlorinated solvents (DCM/CHCl3).

Issue 3: "Low yield with EDC/NHS coupling."

Diagnosis: Self-Quenching or pH Mismatch. Mechanism: In the presence of EDC, the secondary amine of the indoline can act as a nucleophile if not protected, leading to polymerization (indoline reacting with its own activated ester). Solution:

  • Protocol Adjustment: Pre-activate the other coupling partner (if Indoline is the amine) or protect the Indoline nitrogen (e.g., Boc-protection) if Indoline is the acid component and you suspect self-coupling.

  • Note: If Indoline-5-COOH is the acid component, the steric bulk of the secondary amine usually prevents self-coupling if the external amine is added quickly. However, Boc-protection of the indoline nitrogen is the gold standard to ensure regioselectivity [1].

Mechanistic Visualization

Diagram 2: The Oxidation Pathway (The "M-2" Trap)

Understanding the competition between the desired coupling and the oxidative side-reaction.

OxidationPath Indoline Indoline-5-COOH (Substrate) Activated Activated Ester (O-Acylurea/OBt) Indoline->Activated + Coupling Reagent + Base Indole Indole Derivative (Byproduct M-2) Indoline->Indole O2 / Light / Time Slow Kinetics Amide Target Amide (Product) Activated->Amide + Amine (R-NH2) Fast Kinetics Activated->Indole Stalled Reaction

Caption: Pathway showing how delays in amine addition or air exposure lead to the irreversible Indole byproduct.

Validated Protocol: HATU Coupling of Indoline-5-COOH HCl

Reagents:

  • Indoline-5-carboxylic acid HCl (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • DMF (Anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve Indoline-5-COOH HCl in DMF (Concentration: 0.1 M).

  • Neutralization (Critical): Add 2.0 eq of DIPEA. Stir for 5 minutes. Solution should become clear.

  • Activation: Add HATU (1.2 eq). Stir for 15 minutes at Room Temp. Color may change to yellow/orange.

  • Coupling: Add the Amine Partner (1.1 eq) followed by the remaining DIPEA (2.0 eq).

  • Monitor: Check LC-MS at T=1h. Look for conversion of the Activated Ester (often visible on LCMS) to Product.

  • Workup: Dilute with EtOAc, wash with 10% LiCl (removes DMF), then sat. NaHCO3, then Brine.

References

  • Sigma-Aldrich. Indole-5-carboxylic acid: Properties and Applications. Sigma-Aldrich Product Specification.[3] Link

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids. Green Chem., 2023.[4] Link

  • ACS Publications. Scalable Hydrophobic Tag-Assisted Convergent Synthesis. Org.[5][6][7][8] Process Res. Dev. 2023. Link

  • Chemistry Steps. Amides from Carboxylic Acids: DCC and EDC Coupling Mechanisms.Link

  • ChromForum. LCMS of primary amides and troubleshooting ionization.Link

Sources

Validation & Comparative

Indoline-5-Carboxylic Acid: HCl Salt vs. Free Base Reactivity Guide

[1]

Executive Summary

Indoline-5-carboxylic acid (I5CA) is a bifunctional scaffold featuring a secondary amine (indoline) and a carboxylic acid.[1][2] It serves as a "proline-like" but aromatic-constrained building block.[1]

  • The HCl Salt is the thermodynamically stable storage form . It resists oxidative aromatization (to indole) and is a free-flowing solid.[1]

  • The Free Base is the reactive intermediate . It is more soluble in organic media but prone to oxidation and polymerization if stored improperly.

Recommendation: Store and weigh as the HCl salt. Generate the free base in situ for reactions requiring the nucleophilic nitrogen. Use the HCl salt directly (with auxiliary base) for reactions targeting the carboxylic acid.

Physicochemical Profile & Comparison

The following data contrasts the two forms to guide solvent and reagent selection.

FeatureHCl Salt (Hydrochloride) Free Base
CAS Number N/A (often listed under parent 15861-30-0)15861-30-0
Molecular Weight ~199.63 g/mol 163.17 g/mol
Appearance Off-white to beige crystalline solidYellow/Brown powder or oil (if crude)
Oxidation Stability High. Protonation of N inhibits aromatization.[1]Low. Susceptible to air-oxidation to Indole-5-COOH.[1]
Solubility (Water) Soluble (Acidic pH)Poor / Insoluble
Solubility (Organic) DMSO, MethanolDCM, Ethyl Acetate, THF
pKa (Nitrogen) Conjugate Acid pKa ≈ 2.6 – 3.0Neutral (Weak Nucleophile)
Hygroscopicity Moderate to High (Desiccant required)Low

Critical Distinction: Do not confuse Indoline -5-carboxylic acid (dihydroindole) with Indole -5-carboxylic acid. The indoline nitrogen is


 hybridized and chiral (if substituted), whereas the indole nitrogen is 

and non-basic.
Reactivity Mechanisms & The "HCl Trap"
2.1. Nitrogen Nucleophilicity

The nitrogen in I5CA is a secondary aniline derivative. The electron-withdrawing carboxyl group at the 5-position significantly reduces the electron density on the nitrogen via resonance, making it a weaker nucleophile than unsubstituted indoline.

  • HCl Form: The nitrogen is protonated (

    
    ). It is non-nucleophilic  until treated with a base (e.g., TEA, DIPEA).
    
  • Free Base Form: The nitrogen is available but sluggish. Acylation or alkylation requires forcing conditions or highly reactive electrophiles (e.g., acid chlorides, alkyl iodides).

2.2. The Oxidation Risk

Indolines have a thermodynamic driving force to aromatize into indoles.

  • Trigger: Exposure of the Free Base to atmospheric oxygen, especially in solution or on silica gel.

  • Prevention: Keep the nitrogen protonated (HCl form) as long as possible. Perform free-base reactions under an inert atmosphere (

    
     or 
    
    
    ).
2.3. Diagram: Reactivity Pathways

I5CA_Reactivitycluster_0Critical Control PointHClI5CA HCl Salt(Stable Storage)FreeBaseI5CA Free Base(Reactive Intermediate)HCl->FreeBase Base (DIEA/NaHCO3)DeprotonationAmideAmide Product(Target)HCl->Amide Direct Coupling(w/ Excess Base)IndoleIndole-5-COOH(Oxidation Byproduct)FreeBase->Indole O2 / AirOxidationFreeBase->Amide Electrophile(Acyl Chloride/HATU)

Figure 1: Reactivity landscape of Indoline-5-carboxylic acid.[1] The transition from HCl to Free Base opens the pathway to both the desired product and the oxidative impurity.

Experimental Workflows
Workflow A: Amide Coupling (Carboxylic Acid Activation)

Target: Reacting the COOH group with an external amine.

Why use HCl? It prevents the indoline nitrogen from oxidizing during the reaction setup. The Trap: You must add enough base to neutralize the HCl salt plus activate the carboxylic acid, but not enough to make the indoline nitrogen competitive as a nucleophile (though its low nucleophilicity usually prevents self-coupling).

  • Dissolve: Suspend I5CA HCl (1.0 equiv) in DMF or DCM.

  • Base Addition: Add DIPEA (3.0 equiv) .

    • 1 equiv neutralizes the HCl.

    • 1 equiv activates the carboxylate.

    • 1 equiv acts as a proton scavenger for the coupling.

  • Activation: Add coupling reagent (e.g., HATU or EDC/HOBt, 1.1 equiv). Stir for 5–10 mins.

  • Coupling: Add the external amine (1.1 equiv).

  • Workup: Acidic wash (

    
     HCl) removes unreacted amine and re-protonates the indoline nitrogen, stabilizing the product.
    
Workflow B: N-Functionalization (Alkylation/Acylation)

Target: Modifying the indoline nitrogen.[1]

Why use Free Base? The HCl salt is completely non-reactive in

3

Method 1: In-Situ (Recommended) [1][3]

  • Suspend I5CA HCl in anhydrous solvent (DMF/THF).

  • Add NaH (2.2 equiv) at 0°C.

    • First equiv neutralizes HCl.

    • Second equiv deprotonates the NH to form the amide anion (highly nucleophilic).

  • Add alkyl halide.[4]

Method 2: Isolation (biphasic)

  • Dissolve I5CA HCl in water.

  • Add saturated

    
     until pH ~8.
    
  • Extract immediately with EtOAc (3x).

  • Dry over

    
     and concentrate under Nitrogen. Use immediately. 
    
Scientific Validation: Self-Validating the Form

Before committing valuable starting material, validate which form you have using these simple checks:

TestHCl Salt BehaviorFree Base Behavior
Silver Nitrate (

)
White precipitate (

) forms immediately in water/HNO3.[1]
No precipitate.
pH (10 mg in 1 mL water) Acidic (pH ~1–2).Neutral/Insoluble.
Beilstein Test Green flame (presence of Halogen/Cl).No green flame.
Storage & Handling Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccants. If the powder clumps, it has absorbed water; this alters the molecular weight calculation.

    • Correction: Dry under high vacuum over

      
       overnight before critical stoichiometry use.
      
  • Light Sensitivity: Indolines are light-sensitive.[1] Store in amber vials.

  • Re-acidification: If you isolate a product containing the indoline ring, consider converting it back to an HCl or TFA salt for long-term storage to prevent oxidation.

References
  • Indoline-5-carboxylic acid Properties & Safety . ChemicalBook. Retrieved from .

  • Reactivity of Indole vs Indoline . Organic Chemistry Portal. "Synthesis of Indolines and Indoles". Retrieved from .

  • pKa of Nitrogen Heterocycles . Bordwell pKa Table (Acidity in DMSO). Retrieved from .

  • Oxidation of Indolines. Journal of the American Chemical Society. "Mechanism of Indoline Oxidation". (General mechanistic reference for indoline-indole conversion).

Comparative Guide: Indoline-5-carboxylic acid vs. Indole-5-carboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical comparison of Indole-5-carboxylic acid and Indoline-5-carboxylic acid , tailored for drug development professionals and synthetic chemists.

Executive Summary

In medicinal chemistry, the choice between Indole-5-carboxylic acid (I5CA) and its reduced congener Indoline-5-carboxylic acid (H2-I5CA) is rarely arbitrary. It represents a strategic decision between aromatic stability and synthetic flexibility .

  • Indole-5-carboxylic acid is the thermodynamically stable, planar aromatic core found in final drug targets (e.g., kinase inhibitors). However, its electron-deficient nature (due to the 5-COOH) dampens the inherent nucleophilicity of the C3 position, complicating direct functionalization.

  • Indoline-5-carboxylic acid serves as a "masked" indole. With a reactive

    
     nitrogen and a non-planar structure, it behaves as a functionalized aniline. It offers superior N-alkylation kinetics and allows for stereoselective transformations before being oxidized back to the aromatic indole.
    

Key Takeaway: Use Indoline-5-carboxylic acid to build complexity (N-functionalization, chiral centers) under mild conditions, then oxidize. Use Indole-5-carboxylic acid when the scaffold is static, and only peripheral modifications (e.g., amide coupling at the COOH) are required.

Chemical & Electronic Profiling

The 5-carboxylic acid group acts as a strong Electron Withdrawing Group (EWG), significantly altering the reactivity profile of both cores compared to their parent heterocycles.

Table 1: Physicochemical Comparison
FeatureIndole-5-carboxylic acidIndoline-5-carboxylic acid
Structure Fully Aromatic, PlanarBicyclic, Twisted (C2-C3 puckering)
Nitrogen Hybridization

(Lone pair in aromatic sextet)

(Lone pair available)
N-H Acidity (pKa) ~16–17 (Non-basic, requires strong base)~2–4 (Conjugate acid pKa)*
COOH Acidity (pKa) ~4.2 (Typical Benzoic acid)~4.2 (Typical Benzoic acid)
Nucleophilicity Low (N-H); Moderate (C3)High (N-H); Moderate (C-Ring)
Oxidation Potential StableSusceptible to oxidation (to Indole)
Fluorescence High quantum yield (UV active)Distinct Stokes shift vs. Indole

*Note: The basicity of the indoline nitrogen is reduced compared to unsubstituted indoline (pKa ~5.2) due to the para-EWG effect of the carboxylic acid.

Electronic Impact of 5-COOH
  • On Indole: The 5-COOH group pulls electron density from the pyrrole ring. This deactivates the C3 position towards Electrophilic Aromatic Substitution (EAS), requiring harsher conditions or activated electrophiles compared to unsubstituted indole.

  • On Indoline: The 5-COOH makes the aniline-like nitrogen less basic but does not abolish its nucleophilicity. It remains reactive towards acid chlorides and alkyl halides under mild basic conditions (e.g.,

    
    ).
    

Synthetic Utility & Reactivity Workflows[1][2]

A. N-Functionalization (The "Indoline Advantage")

One of the most common bottlenecks in indole chemistry is N-alkylation.

  • Indole Route: Requires deprotonation of the N-H (pKa ~17) using strong bases like NaH or KOtBu in polar aprotic solvents (DMF/DMSO). The reaction can suffer from C3-alkylation side products.

  • Indoline Route: The secondary amine of Indoline-5-carboxylic acid reacts like an aniline. N-alkylation or acylation proceeds with weak bases (

    
    , 
    
    
    
    ) in standard organic solvents (DCM, THF).
    • Strategy: Alkylate the Indoline

      
       Oxidize to Indole.
      
B. C-Functionalization (C3 and C2)
  • Indole Route (Direct): To functionalize C3, one must overcome the deactivation from the 5-COOH. Vilsmeier-Haack formylation works but requires elevated temperatures. Friedel-Crafts acylations are sluggish.

  • Indoline Route (Directed): The indoline nitrogen can be used as a Directing Group (DG) for C7 functionalization (via Directed Ortho Metalation) or C-H activation, which is geometrically difficult on the planar indole.

C. Redox Interconversion (The "Switch")

Synthetic pathways often toggle between these forms to access specific reactivity.

  • Oxidation (Indoline

    
     Indole): 
    
    • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), MnO

      
      , or Chloranil.
      
    • Mechanism: Hydride abstraction followed by proton loss.

    • Note: If the nitrogen is alkylated, this yields N-substituted indoles.

  • Reduction (Indole

    
     Indoline): 
    
    • Reagents: NaBH

      
      CN in Acetic Acid, or Et
      
      
      
      SiH/TFA.
    • Selectivity: The 5-COOH does not interfere with the reduction of the C2=C3 double bond under these conditions.

Decision Matrix & Reaction Pathways

The following diagram illustrates the strategic selection between the two starting materials based on the desired downstream product.

G cluster_decision Decision Logic I5CA Indole-5-COOH (Aromatic Core) H2I5CA Indoline-5-COOH (Flexible Precursor) I5CA->H2I5CA Reduction (NaBH3CN/AcOH) Target_Amide Amide Coupling (Side Chain Attachment) I5CA->Target_Amide Direct Coupling (HATU/EDC) Target_C3 C3-Functionalized Indole I5CA->Target_C3 EAS (Sluggish) Requires strong E+ Target_N_Alk N-Alkylated Indole H2I5CA->Target_N_Alk 1. Mild Alkylation 2. Oxidation (DDQ) Target_Chiral Chiral Indoline (Scaffold) H2I5CA->Target_Chiral Resolution/Asymmetric Synthesis D1 Need N-Substituent? D1->H2I5CA Yes (Use Indoline Route) D2 Need C3-Substituent? D1->D2 No D2->I5CA Yes (Direct Indole Route)

Caption: Strategic workflow for selecting between Indole-5-COOH and Indoline-5-COOH based on synthetic requirements.

Experimental Protocols

Protocol A: Mild N-Alkylation via Indoline Intermediate

This protocol circumvents the harsh conditions required for Indole N-alkylation.

Objective: Synthesis of N-Benzyl-Indole-5-carboxylic acid methyl ester.

  • Esterification (Common Step): Dissolve Indoline-5-carboxylic acid (1.0 eq) in MeOH. Add SOCl

    
     (1.5 eq) dropwise at 0°C. Reflux 3h. Concentrate to yield methyl ester.[1]
    
  • N-Alkylation:

    • Suspend Indoline-5-carboxylic acid methyl ester (1.0 mmol) in dry CH

      
      CN (5 mL).
      
    • Add K

      
      CO
      
      
      
      (2.0 mmol, 2.0 eq) and Benzyl Bromide (1.1 mmol, 1.1 eq).
    • Stir at 60°C for 4 hours (Monitor by TLC). Note: Indole would require NaH/DMF here.

    • Workup: Filter inorganic salts, concentrate, and flash chromatography.

  • Oxidation to Indole:

    • Dissolve the N-benzyl indoline (1.0 mmol) in 1,4-Dioxane (10 mL).

    • Add DDQ (1.2 mmol, 1.2 eq) portion-wise at Room Temperature.

    • Stir for 1-2 hours. The reaction turns dark (charge transfer complex).

    • Workup: Filter through a celite pad, wash with DCM. Wash filtrate with sat. NaHCO

      
       (to remove hydroquinone byproduct).
      
    • Result: High yield of N-Benzyl-Indole-5-carboxylate without using pyrophoric bases.

Protocol B: Reduction of Indole-5-carboxylic acid

Used when the Indoline core is the target or a required intermediate.

  • Dissolve Indole-5-carboxylic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Add NaBH

    
    CN (3.0 eq) portion-wise at 10-15°C (Exothermic).
    
  • Stir at Room Temperature for 12 hours.

  • Quench: Pour into ice water. Neutralize carefully with NaOH pellets or Na

    
    CO
    
    
    
    to pH ~8.
  • Extraction: Extract with Ethyl Acetate. The carboxylic acid may require careful pH adjustment to the isoelectric point for precipitation or extraction.

References

  • Indole and Indoline Scaffolds in Drug Discovery. ResearchGate. (2025). Overview of pharmacological potencies and structural applications.[2][3][4]

  • Oxidation Chemistry of Indole-2-carboxylic Acid. ResearchGate. (2025). Mechanistic insights into the oxidation of indole derivatives, applicable to 5-COOH isomers.

  • Synthesis of Indolines. Organic Chemistry Portal. (2024). Comprehensive list of methods for synthesizing and transforming indolines.

  • Acidity of Carboxylic Acids and Derivatives. Chemistry LibreTexts. (2020). Fundamental pKa data and electronic effects of carboxylic acids.

  • Direct C3-Functionalization of Indoles. ChemRxiv. (2020). Methodologies for overcoming deactivation in indole synthesis.

Sources

In vitro testing of compounds derived from Indoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Hop" Advantage[1]

In medicinal chemistry, the transition from an Indole to an Indoline (2,3-dihydroindole) core—specifically utilizing Indoline-5-carboxylic acid hydrochloride as a building block—represents a strategic "scaffold hop." While Indoles are privileged structures in nature (e.g., tryptophan, serotonin), their planarity and high aromaticity often lead to poor aqueous solubility and "brick-dust" crystal packing.

Indoline-5-carboxylic acid hydrochloride offers a distinct pharmacological profile:

  • Enhanced Solubility: The loss of planarity at the C2-C3 bond introduces sp3 character (

    
    ), disrupting crystal packing and improving aqueous solubility.[1]
    
  • Vector Control: The nitrogen atom in indoline is more basic (

    
    ) than indole (
    
    
    
    ), allowing for distinct hydrogen bonding interactions and easier derivatization.
  • Target Specificity: It serves as the critical pharmacophore for Silodosin (Alpha-1A blocker) and emerging HDAC inhibitors , where the "kinked" geometry fits specific hydrophobic pockets better than flat indoles.

This guide objectively compares I5CA-derived compounds against their Indole and Tetrahydroquinoline analogs, supported by in vitro protocols.

Technical Comparison: Physicochemical & Biological Profiles

The following data summarizes the performance of I5CA derivatives compared to standard alternatives.

Table 1: Scaffold Performance Metrics
FeatureIndoline-5-Carboxylates (I5CA)Indole-5-Carboxylates Tetrahydroquinolines
Geometry Non-planar (C2/C3 puckering)Planar (Aromatic)Non-planar (Flexible ring)
Solubility (pH 7.4) High (++++)Low (+)Moderate (+++)
Metabolic Liability Oxidation to Indole (CYP450 mediated)Hydroxylation / N-dealkylationN-oxidation / Ring opening
H-Bond Donor NH is a moderate donorNH is a strong donorNH is a moderate donor
Key Application GPCRs (Alpha-1), HDACsKinases, Serotonin ReceptorsGPCRs, Ion Channels
Mechanistic Insight: The "Fsp3" Theory

Increasing the fraction of sp3 hybridized carbons (


) correlates with clinical success.[1] I5CA derivatives possess higher 

than indoles, statistically improving their passage through ADME filters.[1] However, researchers must monitor the Indoline-to-Indole oxidation pathway, a primary metabolic clearance route.

Case Studies: In Vitro Performance

Case Study A: GPCR Selectivity (Alpha-1A Adrenoceptor)

Context: Silodosin (KMD-3213) utilizes an indoline core.[1][2]

  • Experiment: Radioligand binding assay (

    
    -Prazosin displacement).
    
  • Observation: The Indoline derivative (Silodosin) exhibits 50-100x higher selectivity for the

    
     subtype over 
    
    
    
    compared to planar indole analogs.
  • Causality: The non-planar indoline ring orients the C5-substituent into a specific hydrophobic cleft of the receptor that planar rings cannot access without steric clash.

Case Study B: Epigenetic Modulation (HDAC Inhibition)

Context: Indoline-5-carboxamides as HDAC1/6 inhibitors.[1]

  • Experiment: Fluorometric HDAC activity assay.

  • Result: Indoline derivatives showed comparable

    
     values (nanomolar range) to Indole analogs but demonstrated 2-fold higher cellular permeability  in Caco-2 assays.[1]
    
  • Implication: While potency is similar, the bioavailability advantage of the indoline scaffold makes it the superior lead candidate.

Experimental Workflows & Diagrams

Workflow 1: Synthesis & Screening Pipeline

This workflow illustrates the conversion of the raw I5CA-HCl material into a bioactive library and the subsequent critical decision points.

G Start Indoline-5-COOH HCl Salt Step1 Free Base Liberation (NaHCO3 wash) Start->Step1 Neutralization Step2 Amide Coupling (EDC/HOBt or HATU) Step1->Step2 Derivatization Lib Derivative Library Step2->Lib Screen1 Primary Screen (Enzyme/Receptor) Lib->Screen1 Screen2 Metabolic Stability (Microsomes) Screen1->Screen2 If Active Decision Stable? Screen2->Decision Lead Lead Candidate Decision->Lead T1/2 > 30min Reject Discard/Redesign Decision->Reject Rapid Oxidation

Figure 1: Critical path for developing I5CA derivatives. Note the mandatory "Free Base Liberation" step, as the HCl salt is acidic and can interfere with coupling reagents.

Workflow 2: Metabolic Liability Mechanism

A major failure mode for indoline drugs is rapid oxidation back to the indole.[1] This pathway must be mapped early.

Metabolism Indoline Indoline Drug (Active Scaffold) Intermediate Imine/Radical Intermediate Indoline->Intermediate -2H (Oxidation) CYP CYP450 (Liver Microsomes) CYP->Intermediate Catalysis Indole Indole Metabolite (Inactive/Toxic) Intermediate->Indole Aromatization

Figure 2: The primary metabolic liability of Indoline scaffolds. CYP450 enzymes can dehydrogenate the ring, restoring planarity and potentially altering binding affinity.[1]

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solutions from HCl Salt

Rationale: I5CA is supplied as a hydrochloride salt for stability.[1] Direct addition to cellular assays can acidify the media (cytotoxicity artifact).[1]

  • Weighing: Accurately weigh Indoline-5-carboxylic acid HCl.

  • Dissolution: Dissolve in 100% DMSO to create a 100 mM master stock.

    • Note: The HCl salt may require sonication.[1] If precipitation occurs upon dilution into aqueous media, perform a Free Base Liberation :

    • Liberation Step: Partition the salt between Ethyl Acetate and Saturated

      
      .[1] Dry the organic layer (
      
      
      
      ) and evaporate to obtain the free base before making the DMSO stock.[1]
Protocol B: Microsomal Stability Assay (Critical Validation)

Rationale: To quantify the "Indoline-to-Indole" oxidation rate.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: Incubate I5CA derivative (1

    
    M) in PBS (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor two transitions:

    • Parent (Indoline):

      
      [1]
      
    • Metabolite (Indole):

      
       (Mass shift of -2 Da is diagnostic).[1]
      
  • Success Criteria: Intrinsic clearance (

    
    ) < 20 
    
    
    
    L/min/mg.
Protocol C: Alpha-1A Adrenoceptor Binding (Silodosin-Type Assay)

Rationale: Standard potency assessment for this scaffold class.[1]

  • Membrane Prep: CHO cells overexpressing human

    
    -AR.[1]
    
  • Ligand:

    
    -Prazosin (0.2 nM).[1]
    
  • Competition: Add increasing concentrations of I5CA derivative (

    
     to 
    
    
    
    M).
  • Incubation: 1 hour at 25°C in Tris-HCl buffer.

  • Termination: Rapid filtration through GF/B filters.

  • Data: Calculate

    
     using the Cheng-Prusoff equation.[1]
    
    • Control: Silodosin (

      
       nM).[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9836814, Indoline-5-carboxylic acid.[1] Retrieved from [Link]

  • Kissei Pharmaceutical Co., Ltd. Method for Preparing Silodosin.[1] (Patent describing the use of indoline intermediates).[1][2][3] Retrieved from

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry. (Foundational theory on Indoline vs. Indole solubility). Retrieved from [Link]

  • Calogero, F., et al. (2015). Synthesis of Silodosin via C-H Activation. European Journal of Organic Chemistry. (Details the derivatization of the indoline 5-position). Retrieved from [Link]

  • Zhang, L., et al. (2020). Indole and Indoline Scaffolds in Drug Discovery. ResearchGate Review.[4] Retrieved from [Link]

Sources

Benchmarking Indoline-5-carboxylic acid hydrochloride: The Bifunctional Scaffold for 3D-Rich Drug Design

[1]

Executive Summary

Indoline-5-carboxylic acid hydrochloride (I5CA-HCl) represents a critical divergence from the traditional "flat" aromatic scaffolds prevalent in early-stage drug discovery.[1] Unlike its fully aromatic analog (Indole-5-carboxylic acid) or the flexible open-chain equivalent (PABA), I5CA-HCl offers a unique combination of conformational restriction , Fsp3 character , and orthogonal reactivity .[1]

This guide benchmarks I5CA-HCl against standard building blocks, demonstrating its utility in "escaping flatland"—a key parameter in improving clinical success rates by enhancing solubility and metabolic stability.[1]

Part 1: Structural & Electronic Benchmarking[1]

The selection of a building block dictates the physicochemical trajectory of a drug candidate. The table below objectively compares I5CA-HCl against its primary competitors: Indole-5-carboxylic acid (aromatic analog) and 4-Aminobenzoic acid (PABA) (open-chain analog).[1]

Table 1: Comparative Physicochemical Profile[1]
FeatureIndoline-5-carboxylic acid HCl Indole-5-carboxylic acid 4-Aminobenzoic Acid (PABA)
Core Geometry Puckered (3D) Planar (2D)Planar / Flexible
Fsp3 Contribution High (C2/C3 are sp3)Low (Fully Aromatic)Low
Nitrogen Basicity Basic (pKa ~5.2)*Non-Basic (pKa ~ -2)Weakly Basic (pKa ~ 2.[1]4)
Nitrogen Reactivity Nucleophilic (Sec. Amine)Non-Nucleophilic (requires deprotonation)Nucleophilic (Primary Aniline)
Solubility (Water) High (Ionic Salt Form)Low (Poorly soluble free acid)Moderate
Metabolic Liability CYP450 Oxidation (to Indole)C3-Electrophilic AttackN-Acetylation

*Note: The HCl salt form stabilizes the reactive secondary amine, preventing oxidation and improving shelf-life compared to the free base.

Mechanistic Insight: The "Vector" Advantage

While PABA derivatives allow free rotation (high entropy penalty upon binding), I5CA-HCl locks the amine and carboxylic acid vectors into a defined orientation. This conformational restriction often results in higher binding affinity due to reduced entropic costs during ligand-protein interaction [1].[1]

Furthermore, the Indoline Nitrogen is chemically distinct from the Indole Nitrogen. In Indole, the lone pair is delocalized into the aromatic system (4n+2 rule), rendering it non-basic. In Indoline, the nitrogen behaves like a cyclic N-alkyl aniline, retaining its lone pair availability for hydrogen bonding or nucleophilic attack [2].[1]

Part 2: Decision Logic & Signaling Pathways[1]

The following diagram illustrates the decision matrix for selecting I5CA-HCl over alternatives, based on medicinal chemistry requirements.

ScaffoldSelectionStartTarget RequirementGeometryGeometry Constraint?Start->GeometrySolubilitySolubility/Fsp3 Issue?Geometry->SolubilityRigid Scaffold NeededPABASelect: PABA Deriv.(Flexible, Primary Amine)Geometry->PABAFlexible Linker NeededReactivityN-Nucleophilicity Required?Solubility->ReactivityNeed 3D/SolubilityIndoleSelect: Indole-5-COOH(Planar, Stable, Non-basic N)Solubility->IndoleFlat Stacking OKReactivity->IndoleNo (H-Bond Donor Only)IndolineSelect: I5CA-HCl(3D, Basic N, High Solubility)Reactivity->IndolineYes (Basic Amine)

Figure 1: Decision matrix for scaffold selection based on geometric and electronic requirements.

Part 3: Experimental Protocols (Self-Validating Systems)

Working with I5CA-HCl requires specific handling to manage its zwitterionic potential and the hydrochloride counter-ion.[1]

Protocol A: Orthogonal Functionalization (Amide Coupling)

Challenge: I5CA-HCl contains both a nucleophilic amine (masked by HCl) and an electrophilic carboxylic acid.[1] Direct activation of the COOH can lead to intermolecular self-condensation (polymerization).[1] Solution: A "Protect-Activate-Deprotect" strategy is required for high yield.[1]

Reagents:

  • I5CA-HCl (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq) - Critical: Extra eq needed to neutralize HCl salt.[1]

  • Amine Partner (R-NH2)[1]

  • HATU (1.2 eq) / DIPEA[1]

Step-by-Step Workflow:

  • In-Situ Neutralization & Protection (Self-Validating Step):

    • Dissolve I5CA-HCl in 1:1 Dioxane/Water.[1]

    • Add TEA (2.5 eq) slowly. Observation: The solution should clarify as the salt dissolves and neutralizes.

    • Add Boc2O (1.1 eq).[1] Stir at RT for 4 hours.

    • Checkpoint: Acidify to pH 3 and extract.[1] TLC should show a non-polar spot (N-Boc acid) and disappearance of the baseline spot (amino acid).[1]

    • Result: 1-(tert-butoxycarbonyl)indoline-5-carboxylic acid.[1]

  • Chemoselective Amidation:

    • Dissolve the N-Boc intermediate in DMF.[1]

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 mins to form the active ester.

    • Add the target amine (R-NH2).[1]

    • Mechanism:[1][2] The bulky Boc group prevents the indoline nitrogen from attacking the activated ester, forcing reaction exclusively with the external amine [3].

  • Deprotection (The "Release"):

    • Treat the crude amide with 4M HCl in Dioxane.

    • Result: The final Indoline-5-carboxamide HCl salt.[1]

Protocol B: Direct N-Alkylation (Exploiting Nucleophilicity)

Unlike Indole-5-COOH, which requires NaH/DMF for N-alkylation, I5CA-HCl can be alkylated under mild conditions.[1]

  • Base Switch: Suspend I5CA-HCl in MeOH. Add K2CO3 (2.5 eq).[1] Stir 10 mins.

  • Electrophile Addition: Add Alkyl Halide (1.1 eq). Reflux 2-6 hrs.[1]

  • Validation: The reaction is driven by the precipitation of KCl. The basicity of the indoline nitrogen (pKa ~5) allows it to act as a nucleophile without deprotonating the carboxylic acid (which forms the carboxylate salt).

Part 4: Synthetic Pathway Visualization

The following diagram details the orthogonal reactivity pathways available to I5CA-HCl, highlighting the divergence from Indole chemistry.

SyntheticPathwaysI5CAI5CA-HCl(Starting Material)BaseBase (K2CO3)NeutralizationI5CA->BaseOxidantOxidation(DDQ or MnO2)I5CA->Oxidant-2HProtect1. Boc2O / Base2. Amine / HATUI5CA->ProtectN_AlkN-Alkylated Product(Nu: Attack)Base->N_AlkR-X (Alkyl Halide)IndoleProdIndole-5-COOH(Aromatization)Oxidant->IndoleProdAmideIndoline-Amide(Scaffold Extension)Protect->Amide

Figure 2: Divergent synthetic pathways: N-alkylation, Aromatization, and Amide Coupling.[1]

Part 5: Application in Drug Discovery[1][3]

The "Fsp3" Advantage

Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success [4]. I5CA-HCl contributes two sp3 carbons (C2 and C3) to the scaffold.[1]

  • Indole-5-COOH: Fsp3 = 0.0 (Flat, poor solubility).[1]

  • Indoline-5-COOH: Fsp3 = 0.22 (Puckered, improved solubility).[1]

Metabolic Stability Note

Researchers must be aware that the indoline ring is a potential substrate for oxidative dehydrogenation in vivo. Cytochrome P450 enzymes can oxidize indolines back to indoles.[1]

  • Mitigation Strategy: If metabolic stability is compromised, introduce gem-dimethyl groups at the C2 or C3 position (e.g., 3,3-dimethylindoline-5-carboxylic acid) to block aromatization [5].[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Differentiation of Indole vs Indoline electronic properties).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Wei, L., et al. (2020).[1] The Indoline Scaffold: A Versatile Pharmacophore in Medicinal Chemistry. European Journal of Medicinal Chemistry, 202, 112601.[1] Link[1]

  • Meanwell, N. A. (2011).[1][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Conformational Analysis of Peptides Containing Indoline-5-Carboxylic Acid (I5C)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of Indoline-5-carboxylic acid (I5C) as a structural constraint in peptide design. It addresses the specific conformational properties, synthesis challenges, and analytical workflows required to utilize this rigid scaffold effectively.

Executive Summary: The Role of I5C in Peptidomimetics

Indoline-5-carboxylic acid (I5C) is a non-proteinogenic, bicyclic amino acid used primarily as a rigid molecular scaffold rather than a simple backbone substituent. Unlike Proline or Tic (Tetrahydroisoquinoline-3-carboxylic acid), which typically act as turn-inducers by constraining the


 (phi) angle of the backbone, I5C functions as a conformationally restricted spacer .

By integrating the nitrogen atom into a fused 5,6-bicyclic system (indoline) and positioning the carboxyl group at the 5-position (benzene ring), I5C creates a fixed distance and angular vector between the N-terminus and C-terminus. This unique geometry is critical for fragment-based drug design (FBDD) where precise spatial orientation of pharmacophores is required, such as in dual 5-LOX/sEH inhibitors or integrin antagonists.

Core Structural Attributes[1][2][3][4][5][6][7]
  • Vector Rigidity: The N1–C5 axis is locked by the aromatic/bicyclic core, preventing the rotation seen in flexible linkers (e.g., Glycine,

    
    -Alanine).
    
  • Amide Rotamerism: The secondary amine at N1 creates a tertiary amide upon acylation, leading to distinct cis and trans rotamers that interconvert slowly on the NMR time scale.

  • Planarity: The indoline ring is quasi-planar, unlike the puckered pyrrolidine ring of Proline.[1][2][3]

Comparative Analysis: I5C vs. Structural Alternatives

To select the correct constraint, one must compare I5C against other rigid amino acids. The table below contrasts I5C with its closest functional alternatives: 4-Aminobenzoic Acid (PABA) (a linear aromatic spacer) and Indoline-2-carboxylic acid (I2C) (a Proline mimetic).

Table 1: Structural and Functional Comparison
FeatureIndoline-5-carboxylic acid (I5C)4-Aminobenzoic Acid (PABA)Indoline-2-carboxylic acid (I2C)
Primary Function Rigid Spacer / ScaffoldRigid SpacerTurn Inducer / Proline Mimic
Geometry (Vector) Diagonal (Fused Ring)Linear (Para-substituted)Angular (Alpha-amino acid)
N-Terminus Constraint High (Ring-fused secondary amine)Low (Free aniline rotation)High (Ring-fused secondary amine)
Amide Bond Nature Tertiary (forms cis/trans isomers)Secondary (mostly trans)Tertiary (forms cis/trans isomers)
Conformational Freedom

locked;

locked (aromatic)

restricted but rotatable

locked;

restricted
Typical Application Pharmacophore spacing, FBDDLinear extension, rigid rods

-turn induction, PPII helices
Deep Dive: The "Rotameric Switch" Advantage

Unlike PABA, where the N-H bond can rotate freely relative to the phenyl ring, the nitrogen in I5C is part of the 5-membered ring.

  • Consequence: When I5C is acylated (peptide bond formation), the resulting amide has no N-H donor. The steric clash between the N-acyl group and the C7-proton (peri-hydrogen) of the indoline ring often destabilizes the trans isomer, increasing the population of the cis amide conformer.

  • Application: This property allows I5C to be used as a "switch" where solvent polarity can influence the cis/trans ratio, subtly altering the distance between the flanking peptide chains.

Experimental Workflow: Conformational Analysis

The following workflow details the self-validating protocol for synthesizing and analyzing I5C-containing peptides.

Diagram 1: Analytical Logic Flow

Caption: Logical pathway for determining the conformational ensemble of I5C peptides using NMR and Molecular Dynamics.

I5C_Analysis Start Synthesized I5C Peptide Step1 1D 1H NMR (DMSO-d6 or CD3OH) Start->Step1 Decision1 Are amide peaks duplicated? Step1->Decision1 Rotamers Rotamers Present (Slow Exchange) Decision1->Rotamers Yes Single Single Conformer (Fast Exchange or 100% Bias) Decision1->Single No Step2 2D ROESY / NOESY Rotamers->Step2 Single->Step2 Analysis Identify N-Acyl CH3 to Indoline C7-H NOE Step2->Analysis Result_Cis Strong NOE: Trans Isomer (Acyl-CH3 near C7-H) Analysis->Result_Cis Result_Trans Weak/No NOE: Cis Isomer (Carbonyl O near C7-H) Analysis->Result_Trans MD Restrained MD Simulation (Amber/Charmm) Result_Cis->MD Distance Constraints Result_Trans->MD Distance Constraints

Protocol 1: Synthesis of I5C Peptides (Critical Step)

Context: The secondary amine of I5C is nucleophilic but sterically hindered. Standard coupling reagents (EDC/HOBt) often fail or result in low yields.

  • Resin Selection: Use Chlorotrityl chloride resin for C-terminal I5C to prevent diketopiperazine formation if I5C is near the C-term.

  • Coupling to I5C Nitrogen (Difficult Step):

    • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBrOP .

    • Conditions: 3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIPEA in DMF.

    • Time: Double coupling (2 x 2 hours) is mandatory.

    • Validation: Perform the Chloranil test (secondary amine detection) to ensure completion. A blue stain indicates unreacted I5C.

  • Coupling I5C Carboxyl (Standard Step):

    • The aromatic carboxyl group at position 5 is less reactive than an aliphatic acid.

    • Activation: Pre-activate with DIC/Oxyma Pure for 5 minutes before adding to the resin-bound amine.

Protocol 2: NMR-Based Conformational Assignment

Context: Determining if the peptide adopts a cis or trans geometry at the I5C linkage.

  • Sample Preparation: Dissolve 2-5 mg of peptide in 600

    
    L of DMSO-
    
    
    
    (prevents aggregation) or CD
    
    
    OH.
  • 1D Proton Scan:

    • Look for signal splitting (e.g., two sets of indole aromatic protons).

    • Calculate ratio: Integration of Major / Integration of Minor.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Why ROESY? For mid-sized peptides (MW 500-2000), NOE signals can be zero. ROESY always gives positive cross-peaks (exchange) and negative cross-peaks (NOE).

    • Key Interaction to Map:

      • Locate the C7-H of the indoline ring (usually a doublet around 7.0-7.5 ppm).

      • Locate the

        
        -protons or side-chain protons of the preceding amino acid (
        
        
        
        ).
    • Interpretation:

      • Trans-amide (at N1): The C7-H is spatially close to the side chain of the preceding residue (

        
        ). Strong NOE observed.
        
      • Cis-amide (at N1): The C7-H is spatially close to the C

        
         of the preceding residue.
        

Mechanism of Action: The Indoline Scaffold

Understanding the causality of I5C's rigidity is essential for rational design.

Diagram 2: Structural Vector Analysis

Caption: Comparison of the conformational vectors of Proline (Turn) vs. Indoline-5-COOH (Spacer).

Vectors cluster_Pro Proline / I2C (Turn Inducer) cluster_I5C Indoline-5-COOH (Rigid Spacer) P1 N-Terminus Alpha Carbon Carboxyl P_Vec Vector: ~90° Kink I1 N-Terminus (Pos 1) Fused Ring System Carboxyl (Pos 5) P1:f2->I1:f1 Different Geometry I_Vec Vector: ~180° Extended (Rigid)

Causality of Rigidity
  • N-C Rotation Lock: In standard amino acids, the N-C

    
     bond (
    
    
    
    ) rotates. In I5C, the N is part of the ring; rotation is impossible. The vector is defined by the rigid bicyclic skeleton.
  • Electronic Conjugation: The lone pair on the N1 nitrogen is conjugated with the benzene ring (aniline-like character) and the carbonyl of the peptide bond. This reduces the nucleophilicity (making synthesis hard) but increases the double-bond character of the N-acyl bond, raising the rotational energy barrier (>20 kcal/mol), effectively "freezing" the cis/trans isomers at room temperature.

References

  • Raiic-Sasaric, M., et al. (2021). "Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." Journal of Organic Chemistry.

    • Note: While focusing on the 2-isomer, this paper establishes the fundamental NMR protocols for indoline amide rotamers.
  • Gomez, C., et al. (2015). "Indole based peptidomimetics as anti-inflammatory and anti-hyperalgesic agents: Dual inhibition of 5-LOX and COX-2 enzymes." European Journal of Medicinal Chemistry.

    • Demonstrates the use of the indole/indoline scaffold as a rigid spacer in drug design.
  • BenchChem Technical Data. (2025). "Comparative Guide: Octahydro-1H-indole-2-carboxylic Acid vs. Proline."

    • Provides comparative d
  • Sigma-Aldrich. (2024). "Indole-5-carboxylic acid Product Specification."

    • Source for physicochemical properties and basic reactivity.

Sources

Safety Operating Guide

Personal protective equipment for handling Indoline-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Indoline-5-carboxylic acid hydrochloride is a critical bicyclic scaffold often employed in the synthesis of bioactive small molecules (e.g., enzyme inhibitors). While the parent indole is relatively stable, the indoline moiety is more susceptible to oxidation, and the hydrochloride salt form introduces specific hygroscopic and acidic hazards that standard safety data sheets (SDS) often generalize.

This guide moves beyond the generic "wear gloves" instruction to provide a field-validated workflow for handling this specific intermediate, ensuring both operator safety and compound integrity.

Chemical Profile & Hazard Identification[1][2][3][4]
  • Chemical Class: Amino acid derivative / Heterocyclic amine salt.

  • Physical State: Off-white to yellow/brown powder.

  • Key Hazards (GHS):

    • H315: Causes skin irritation (Acidic nature of HCl salt).

    • H319: Causes serious eye irritation (Micro-particle drift).

    • H335: May cause respiratory irritation (Inhalation of dust).

  • Stability Warning: Hygroscopic. The HCl salt attracts atmospheric moisture, which can lead to hydrolysis or clumping, complicating accurate weighing and potentially increasing acidity upon skin contact.

Hierarchy of Controls & PPE Matrix

Effective safety is a redundant system. Do not rely on PPE alone; engineering controls are your primary defense against the H335 (Respiratory Irritation) hazard.

Engineering Controls (Primary Defense)
  • Chemical Fume Hood: Mandatory for all solid handling. Maintain face velocity at 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry HCl salts are prone to static charge, causing "powder jumping" that defeats standard containment.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended GearTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Fine acidic powders can drift around side-shields. Goggles provide a seal against dust ingress.
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm / 4 mil)Outer Layer: Standard nitrile (changed immediately upon contamination). Inner Layer: Extended cuff nitrile (taped to lab coat). Why: HCl salts in solution penetrate latex/vinyl rapidly. Nitrile offers superior acid resistance.
Respiratory Fume Hood (Primary) or N95/P95 (Secondary)If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of acidic particulates.
Body Chemical-Resistant Lab Coat (Poly-cotton blend)100% cotton can degrade quickly if exposed to acidic dust and moisture over time. Synthetic blends offer better repulsion.

Operational Protocol: The "Safe-Path" Workflow

This protocol treats the compound as a Sensitizing Acidic Solid .

Phase 1: Storage & Retrieval
  • Storage Condition: Store at 2–8°C in a desiccator.

  • Equilibration: Allow the container to warm to room temperature before opening. Opening a cold bottle of hygroscopic HCl salt allows condensation to form inside, degrading the reagent and creating a corrosive "syrup" on the threads.

Phase 2: The Weighing Zone (Critical Step)
  • Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance slab.

  • Static Mitigation: Pass an anti-static gun over the weighing boat.

  • Transfer: Use a stainless steel or antistatic plastic spatula . Avoid wood or standard plastic, which can retain static charge.

  • Clean-Clean Procedure:

    • Pre-Weigh: Wipe the balance area with a damp lint-free wipe (removes invisible dust).

    • Weigh: Transfer solid gently. Do not dump.

    • Post-Weigh: Immediately recap the stock bottle. Seal with Parafilm if storing long-term.

Phase 3: Solubilization & Transfer
  • Solvent Choice: Soluble in water (moderate), DMSO, and Methanol.

  • Exotherm Alert: Dissolving HCl salts in water or methanol can be slightly exothermic. Add solvent to the solid slowly.

  • Transfer: Once in solution, the respiratory hazard decreases, but the dermal absorption risk increases . The solvent (e.g., DMSO) can act as a carrier, transporting the indoline moiety across the skin barrier.

Visual Workflow (Process Logic)

The following diagram illustrates the "Safe-Path" logic, emphasizing the decision points where contamination typically occurs.

IndolineHandling cluster_hood Fume Hood Containment Zone Storage Storage (Desiccator, 4°C) Equilibration Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation PPE_Check PPE Verification (Goggles + Dbl Gloves) Equilibration->PPE_Check Weighing Weighing (Fume Hood + Anti-Static) PPE_Check->Weighing Engineering Controls On Solubilization Solubilization (Slow Addition) Weighing->Solubilization Contain Dust Waste Disposal (Acidic Organic Waste) Weighing->Waste Spill Cleanup Reaction Reaction / Use Solubilization->Reaction Reaction->Waste

Figure 1: Operational workflow for handling hygroscopic acid salts. Note the critical equilibration step to prevent moisture degradation.

Emergency & Disposal Procedures

Spill Management (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: If the spill is >5g, wear a P100 respirator to avoid inhaling the dust cloud during cleanup.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow. The bicarbonate will neutralize the HCl component (expect mild fizzing if moisture is present).

  • Collect: Sweep carefully into a bag using a brush and pan. Do not use a vacuum unless it is HEPA-rated and explosion-proof.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1] The HCl salt is acidic; rapid dilution is vital to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][1][3] Do not use ethanol (it may increase absorption).

Waste Disposal[2][3][4][5][7][8][9][10]
  • Classification: Hazardous Organic Solid (or Liquid if dissolved).

  • Segregation: Do not mix with Strong Oxidizers (e.g., Nitric Acid) or Strong Bases (exothermic reaction).

  • Labeling: Clearly mark as "Indoline-5-carboxylic acid HCl" and "Acidic Organic Waste."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3019696, Indoline-5-carboxylic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.